3-Fluoro-4-(trifluoromethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPAIUBKAIJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598816 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-69-9 | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)aniline (CAS Number: 1017779-69-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, safety information, and potential applications of 3-Fluoro-4-(trifluoromethoxy)aniline. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemical synthesis, and materials science.
Core Properties and Identifiers
This compound is a fluorinated aromatic amine that serves as a valuable intermediate in organic synthesis.[1] The presence of both a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts unique electronic and physicochemical properties, making it an attractive building block for the synthesis of complex molecules with enhanced biological activity and metabolic stability.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1017779-69-9 |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₇H₅F₄NO[2] |
| Molecular Weight | 195.11 g/mol [2] |
| InChI | InChI=1S/C7H5F4NO/c8-5-3-4(12)1-2-6(5)13-7(9,10,11)/h1-3H,12H2[2] |
| InChIKey | NDCPAIUBKAIJTK-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(C=C1N)F)OC(F)(F)F[2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Liquid | Colorless to yellow to light brown[3] |
| Boiling Point | 195.7 ± 35.0 °C | Predicted[4][5] |
| Density | 1.431 ± 0.06 g/cm³ | Predicted[4][5] |
| Refractive Index | 1.4505 | - |
| pKa | 2.73 ± 0.10 | Predicted[4] |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon)[4] | Keep in a dark place |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: Hazard Information
| Hazard | GHS Classification |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P311, P330, P361+P364, P403+P233, P405, P501 |
It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
Experimental Protocols
General Synthesis Workflow for a Related ortho-Trifluoromethoxylated Aniline Derivative
The following is a representative protocol for the synthesis of a related compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which involves an OCF₃ migration.[7][8] This protocol is provided as an illustrative example and would require optimization for the synthesis of this compound.
Experimental Details (Adapted from a related synthesis)[7][8]
-
N-Trifluoromethoxylation: A solution of the N-aryl-N-hydroxyacetamide precursor is treated with an electrophilic trifluoromethoxylation reagent (e.g., Togni reagent II) in the presence of a base like cesium carbonate in a suitable solvent such as chloroform at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
OCF₃ Migration: The resulting N-(trifluoromethoxy)acetamido intermediate is then heated in a solvent like nitromethane to induce the migration of the OCF₃ group to the ortho position of the aromatic ring.
-
Purification: After completion of the reaction, the crude product is purified using standard techniques such as flash column chromatography to yield the desired ortho-trifluoromethoxylated aniline derivative.
Applications in Research and Development
The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability in drug candidates.[1] As such, this compound is a key intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1] Its structural motifs are found in various biologically active molecules.
Potential Workflow in Drug Discovery
The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery program.
Spectral Data
As of the date of this guide, experimental spectral data (NMR, IR, MS) for this compound (CAS 1017779-69-9) are not publicly available. Researchers are advised to acquire their own analytical data upon procurement of the compound. For reference, spectral data for structurally similar compounds can be found in various chemical databases. For instance, the 1H NMR spectrum of the related compound 4-Fluoro-3-(trifluoromethyl)aniline shows characteristic signals for the aromatic protons.[9]
Conclusion
This compound is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed experimental data is currently limited in the public domain, its structural features suggest significant potential for the development of new chemical entities with desirable physicochemical and biological properties. It is recommended that researchers and developers perform their own characterization and validation of this compound for their specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H5F4NO | CID 19436618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 1017779-69-9 [m.chemicalbook.com]
- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts unique physicochemical properties that are highly desirable in modern drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic workflow, its applications in medicinal chemistry, and safety considerations for this compound.
Physicochemical Properties
The unique substitution pattern of this compound results in a specific set of physicochemical characteristics that are advantageous for its use as a synthetic intermediate. These properties are summarized in the table below. The physical state of the compound has been reported as both a pale yellow to off-white solid and a liquid, which may depend on the purity of the substance.
| Property | Value | Source |
| CAS Number | 1017779-69-9 | [1][2][3] |
| Molecular Formula | C7H5F4NO | [1] |
| Molecular Weight | 195.11 g/mol | [1] |
| Appearance | Pale yellow to off-white solid or liquid | N/A |
| Boiling Point | 195.7 ± 35.0 °C (Predicted) | N/A |
| Density | 1.431 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 2.73 ± 0.10 (Predicted) | N/A |
| logP | 2.5 (Predicted) | [1] |
| Solubility | Soluble in most organic solvents | N/A |
Synthesis and Experimental Workflow
A representative workflow for a related compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, involves the use of Togni reagent II for the trifluoromethoxylation of an N-aryl-N-hydroxyacetamide derivative, followed by an OCF3 migration.[4][5] This general approach highlights a modern method for introducing the trifluoromethoxy group ortho to an amino group.
Spectroscopic Analysis
As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers requiring this information would likely need to perform their own analytical characterization. For reference, spectral data for isomeric or related compounds such as 4-Fluoro-3-(trifluoromethyl)aniline are available and may offer some comparative insights.[6][7][8]
Applications in Medicinal Chemistry and Drug Development
The trifluoromethoxy (-OCF3) group is of significant interest in drug design due to its unique combination of properties that can enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[9][10][11] this compound is a valuable building block for introducing this group into potential therapeutic agents.
Key advantages of the trifluoromethoxy group include:
-
Enhanced Lipophilicity : The -OCF3 group is one of the most lipophilic substituents, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier.[10][12] This can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.[10]
-
Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[13] Incorporating an -OCF3 group can protect a drug molecule from metabolic degradation, thereby increasing its half-life in the body.[10][13]
-
Modulation of Electronic Properties : The high electronegativity of the -OCF3 group can influence the electron distribution within a molecule.[10] This can affect how a drug binds to its biological target, potentially leading to increased potency and selectivity.[13]
-
Bioisosterism : The trifluoromethoxy group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with its target.
The diagram below illustrates how this compound can be utilized as a foundational scaffold in the drug discovery process, with the trifluoromethoxy group contributing to several desirable drug-like properties.
Reactivity and Stability
This compound is generally stable under normal laboratory conditions. It should be stored in a dark place, under an inert atmosphere (such as nitrogen or argon), and at refrigerated temperatures (2–8 °C) to ensure its long-term stability.[2] As an aniline derivative, the amino group is nucleophilic and can participate in a variety of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for related compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled.
Conclusion
This compound is a specialized chemical intermediate with a unique combination of fluorine and trifluoromethoxy substituents. These groups impart desirable properties that are highly sought after in the fields of drug discovery and materials science. While detailed experimental data for this specific compound are not extensively documented in public literature, its value as a building block for creating novel molecules with enhanced metabolic stability and lipophilicity is clear. As synthetic methodologies for fluorination and trifluoromethoxylation continue to advance, the utility of reagents like this compound is expected to grow.
References
- 1. This compound | C7H5F4NO | CID 19436618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1017779-69-9 [sigmaaldrich.com]
- 3. This compound | 1017779-69-9 [chemicalbook.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 7. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [chemicalbook.com]
- 8. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
3-Fluoro-4-(trifluoromethoxy)aniline molecular weight and formula
This guide provides an in-depth look at the fundamental physicochemical properties of 3-Fluoro-4-(trifluoromethoxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development and material science.
Physicochemical Data
The molecular formula and weight are critical parameters for any chemical compound, forming the basis for stoichiometric calculations and analytical characterizations. Below is a summary of these properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₄NO | [1][2][3][4] |
| Molecular Weight | 201.11 g/mol | [1][4] |
| 195.11 g/mol | [2][3] | |
| 195.12 g/mol |
Synonyms: 3-Fluoro-4-(trifluoromethoxy)benzenamine[1][4]
Elemental Composition
The molecular structure of this compound is composed of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The following diagram illustrates the elemental makeup of the molecule based on its chemical formula.
Caption: Elemental composition of this compound.
Applications in Research and Development
This compound serves as a crucial building block in various synthetic processes.[1] Its unique molecular structure, featuring both electrophilic and nucleophilic reactivity, makes it a valuable intermediate in the development of advanced materials and pharmaceuticals.[1] The presence of the trifluoromethoxy group is particularly noted for its potential to enhance the pharmacokinetic properties of drug candidates, contributing to improved efficacy and bioavailability.[1] Consequently, this compound is extensively utilized in the synthesis of novel therapeutics, especially in the development of antitumor agents.[1] Beyond pharmaceuticals, it is also integral to the creation of innovative pesticides and herbicides in the agrochemical sector and in the development of functionalized materials with enhanced thermal and chemical resistance in material science.[1]
References
Spectroscopic and Spectrometric Characterization of 3-Fluoro-4-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethoxy)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring both fluoro and trifluoromethoxy substituents, necessitates a thorough analytical characterization to ensure identity, purity, and quality for research and development applications. This technical guide provides a detailed overview of the expected spectral and spectrometric data for this compound, outlines the experimental protocols for their acquisition, and presents a logical workflow for its analysis.
Predicted Spectral and Spectrometric Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established chemical shift correlations, fragmentation patterns of related molecules, and characteristic infrared absorption frequencies.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~3.8 | br s | - | 2H | -NH₂ |
| ~6.8 - 7.2 | m | - | 3H | Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 (d) | C-F |
| ~140 - 145 | C-N |
| ~135 - 140 (q) | C-O |
| ~120.4 (q) | -OCF₃ |
| ~115 - 125 | Ar-C |
| ~110 - 115 (d) | Ar-C |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 195 | High | [M]⁺ |
| 176 | Moderate | [M - F]⁺ |
| 166 | Moderate | [M - NH₂ - H]⁺ |
| 126 | Moderate | [M - OCF₃]⁺ |
| 99 | Moderate | [M - F - OCF₃]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium, Sharp | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium, Sharp | N-H stretch (symmetric) |
| 1600 - 1630 | Strong | N-H bend |
| 1500 - 1520 | Strong | Aromatic C=C stretch |
| 1250 - 1350 | Strong | C-N stretch |
| 1150 - 1250 | Very Strong | C-F stretch (CF₃) |
| 1000 - 1100 | Strong | C-O stretch |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral and spectrometric data for aniline derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is completely dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
2. ¹H NMR Spectroscopy:
-
Instrument: 300-600 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 25 °C.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 75-150 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024 or higher to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 25 °C.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
For positive ion mode detection, a small amount of an acid (e.g., 0.1% formic acid) can be added to facilitate protonation.
2. Instrumentation (Electron Ionization - EI):
-
Mass Spectrometer: Typically coupled with a Gas Chromatograph (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Inlet: Direct insertion probe or GC inlet.
-
Source Temperature: 150-250 °C.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid sample cell.
2. Instrumentation:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder or solvent should be acquired and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic and spectrometric analysis of a synthesized organic compound such as this compound.
Caption: Workflow for the characterization of an organic compound.
This comprehensive guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies for their acquisition. Researchers can utilize this information for method development, spectral interpretation, and quality control in their drug discovery and development endeavors.
3-Fluoro-4-(trifluoromethoxy)aniline safety and hazards information
An In-depth Technical Guide to the Safety and Hazards of 3-Fluoro-4-(trifluoromethoxy)aniline
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety protocols. The toxicological properties of this compound may not have been fully investigated.[1]
Section 1: Hazard Identification
This compound (CAS No. 1017779-69-9) is a chemical that is considered hazardous.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating the hazards associated with this compound.
GHS Classification Summary
The GHS classification for this compound indicates it is acutely toxic and causes skin and eye irritation.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
(Source: Consolidated data from multiple safety data sheets)
GHS Label Elements
The labeling for this chemical includes specific pictograms, a signal word, and hazard and precautionary statements.
Table 2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Signal Word | Danger [2] | |
| Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[2][3] |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation. | |
| Precautionary Statements | ||
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1][5] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] | |
| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][7] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][7] | |
| P310 | Immediately call a POISON CENTER or doctor.[7][8] | |
| P361 | Take off immediately all contaminated clothing.[7][8] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5][9] |
| P405 | Store locked up.[4][5][8][9] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][5][8] |
(Source: Consolidated data from multiple safety data sheets)
Section 2: First-Aid Measures
Immediate medical attention is required in case of exposure. Emergency personnel should wear appropriate protective equipment to avoid self-exposure.[10]
Experimental Protocols for First-Aid
-
Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing and shoes.[11] If skin irritation persists, call a physician.[1]
-
Inhalation: Remove to fresh air.[1] If the victim is not breathing, provide artificial respiration.[1][10] If breathing is difficult, administer oxygen.[11] Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[12] Call a physician or poison control center immediately.[8][13]
Section 3: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, fog, or alcohol-resistant foam.[4][10] Water spray can be used to cool fire-exposed containers.[11]
-
Specific Hazards Arising from the Chemical: The material is combustible.[11] Containers may explode when heated.[13] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[11] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1][11]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][11]
Section 4: Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing vapors and contact with skin and eyes.[12] Isolate the spill or leak area.[10]
-
Environmental Precautions: Do not let the chemical enter the environment or drains.[14]
-
Methods for Containment and Cleaning Up: Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite.[11][12] Place the material in a suitable, labeled container for disposal.[1][12]
Section 5: Handling and Storage
-
Handling: Wear personal protective equipment.[1] Use only in a well-ventilated area or under a chemical fume hood.[8][11] Do not get in eyes, on skin, or on clothing.[1] Avoid ingestion and inhalation.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[8][9] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2][15] Keep away from heat, sparks, and open flames.[11]
Section 6: Exposure Controls/Personal Protection
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH).[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 143.[1][4]
-
Section 7: Physical and Chemical Properties
Table 3: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1017779-69-9[1][3] |
| Molecular Formula | C₇H₅F₄NO[3] |
| Molecular Weight | 195.11 g/mol [3] |
| Physical State | Liquid[2][7][15] |
| pKa | 2.73 ± 0.10 (Predicted)[15] |
| Density | 1.431 ± 0.06 g/cm³ (Predicted)[15] |
(Source: PubChem, ChemicalBook)
Section 8: Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions.[13]
-
Conditions to Avoid: Incompatible products, heat, flames, and sparks.[14]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[11][14]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride.[1]
Section 9: Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] The available data primarily relates to acute toxicity classifications.
Table 4: Acute Toxicity Classification
| Route of Exposure | GHS Category | Classification |
| Oral | Category 3 | Toxic if swallowed. |
| Dermal | Category 3 | Toxic in contact with skin. |
| Inhalation | Category 3 | Toxic if inhaled. |
(Source: Consolidated data from multiple safety data sheets)
-
Symptoms of Overexposure: May include headache, dizziness, weakness, tiredness, nausea, and vomiting.[7][10][13]
Section 10: Transportation Information
This material is regulated for transport.
Table 5: Transportation Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT/ADR/IATA/IMDG | UN2810 | Toxic liquid, organic, n.o.s. (this compound) | 6.1 | III |
(Source: Fisher Scientific, Merck Millipore)[1][6]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 1017779-69-9 [sigmaaldrich.com]
- 3. This compound | C7H5F4NO | CID 19436618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.se [fishersci.se]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 3,5-Di(trifluoromethyl)aniline(328-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound CAS#: 1017779-69-9 [m.chemicalbook.com]
A Technical Guide to the Solubility Profile of 3-Fluoro-4-(trifluoromethoxy)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data is not widely published, this guide outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and summarizes its expected behavior in various common organic solvents.
Physicochemical Properties
This compound is a substituted aniline with the chemical formula C₇H₅F₄NO.[2] Its molecular structure, featuring a polar amino group, a fluorine atom, and a trifluoromethoxy group on an aromatic ring, dictates its solubility characteristics.
| Property | Value |
| Molecular Weight | 195.12 g/mol [3] |
| Appearance | Pale yellow to off-white solid or liquid[1][3] |
| IUPAC Name | This compound[2] |
The presence of the amino group allows for hydrogen bonding, while the fluorinated substituents increase lipophilicity.[4] The trifluoromethoxy group, in particular, is known to enhance the pharmacokinetic properties of drug candidates.[1]
Theoretical Solubility Profile
The principle of "like dissolves like" provides a framework for predicting the solubility of this compound in various organic solvents. The molecule possesses both polar (amino group) and non-polar (fluorinated aromatic ring) characteristics. Therefore, its solubility will be influenced by the solvent's polarity, hydrogen bonding capability, and dielectric constant.
The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on these theoretical principles. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group and dipole-dipole interactions. |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, DMSO | Moderate to High | Can engage in strong dipole-dipole interactions with the polar functional groups of the aniline. |
| Non-Polar | Hexane, Toluene | Low to Moderate | While the trifluoromethoxy group increases lipophilicity, the polar amino group will limit solubility in highly non-polar solvents. |
One supplier notes that the compound is "soluble in most organic solvents," which aligns with these general predictions.[1]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.
Gravimetric Method (Shake-Flask)
This is a traditional and straightforward method for determining equilibrium solubility.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Drying oven or rotary evaporator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Centrifugation can be used to expedite this process.
-
Aliquot Withdrawal: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish. Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.[5]
-
Mass Determination: Once the solvent is completely removed, place the dish in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent aliquot.
High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and requires less compound than the gravimetric method. It is particularly useful for compounds with low solubility.
Materials and Equipment:
-
This compound (as a standard)
-
Selected organic solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution.
-
Sample Preparation for HPLC: Withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas to construct a calibration curve.
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by either gravimetric or HPLC analysis.
Caption: Experimental workflow for determining the solubility of this compound.
Applications in Drug Development
The fluorinated nature of this compound makes it a valuable building block in medicinal chemistry. The trifluoromethyl and trifluoromethoxy groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] An accurate understanding of its solubility is therefore essential for its effective use in the synthesis of novel therapeutic agents. For example, controlling the solubility of this intermediate is critical for achieving desired reaction kinetics, simplifying product isolation, and developing scalable purification strategies.
References
The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Its distinct electronic nature and steric profile confer a range of advantages, from enhanced metabolic stability to improved membrane permeability and target engagement. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethoxy group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The strategic placement of a trifluoromethoxy group can profoundly influence a molecule's lipophilicity, a critical factor in its ability to traverse biological membranes.[1] Furthermore, the strong carbon-fluorine bonds within the -OCF₃ group render it highly resistant to enzymatic degradation, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug.[2][3] This guide will delve into these properties, providing a detailed analysis for drug development professionals.
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group significantly alters the electronic and physical properties of a parent molecule. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, can modulate the pKa of nearby functional groups and influence interactions with biological targets.[4]
Lipophilicity and Acidity
The trifluoromethoxy group is considered a highly lipophilic substituent, more so than both the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.[1] This increased lipophilicity can enhance a drug's ability to cross cell membranes and the blood-brain barrier. The electron-withdrawing effects of the -OCF₃ group also increase the acidity of the parent molecule compared to its methoxy analog.
| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Reference |
| Hansch π Parameter | -0.02 | +0.88 | +1.04 | [5] |
| Calculated logP (Benzene) | 2.13 | 2.87 | 3.17 | [6] |
| pKa (Phenol) | 9.98 | 9.02 | 8.73 | [7] |
Table 1: Comparison of Physicochemical Properties. This table summarizes the Hansch lipophilicity parameter (π), the calculated logP of substituted benzene, and the pKa of substituted phenol, illustrating the impact of the trifluoromethoxy group compared to the methoxy and trifluoromethyl groups.
Impact on Pharmacokinetics
The introduction of a trifluoromethoxy group can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability
One of the most significant advantages of the trifluoromethoxy group is its ability to enhance metabolic stability. The O-CF₃ bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, compared to the O-CH₃ bond of a methoxy group.[1] This "metabolic blocking" can prevent common metabolic pathways like O-demethylation, leading to a longer half-life and improved bioavailability.[2]
| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Generic Methyl Analog | Shorter | Higher | [2] |
| Generic Trifluoromethyl Analog | Longer | Lower | [2] |
Membrane Permeability
The increased lipophilicity conferred by the trifluoromethoxy group generally leads to enhanced passive diffusion across biological membranes. This is a critical factor for oral absorption and for drugs targeting the central nervous system that must cross the blood-brain barrier.
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Assay | Reference |
| Propranolol (High Permeability Control) | >10 | PAMPA | [8] |
| Acyclovir (Low Permeability Control) | <1 | PAMPA | [9] |
| Trifluoromethoxy-containing compounds | Generally Moderate to High | PAMPA | [6] |
Table 3: Representative Membrane Permeability Data. This table shows typical apparent permeability (Papp) values for high and low permeability control compounds in the Parallel Artificial Membrane Permeability Assay (PAMPA). While specific comparative data for OCF₃ vs. OCH₃ analogs are sparse, the literature suggests that the increased lipophilicity of trifluoromethoxy-containing compounds contributes to their generally moderate to high permeability.
Experimental Protocols
Synthesis of Riluzole
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group. A common synthetic route involves the oxidative cyclization of 4-(trifluoromethoxy)aniline.
Procedure:
-
Suspend 4-(trifluoromethoxy)aniline (50 g), ammonium thiocyanate (65 g), and potassium persulfate (90 g) in 250 mL of acetic acid in a suitable reaction vessel.
-
Stir the suspension for 24 hours at room temperature.
-
Heat the reaction mixture to 40°C and stir for an additional 2 hours to ensure the reaction is complete.
-
Cool the mixture and dilute it with 500 mL of water and 100 mL of ethanol.
-
Slowly add ammonia solution to the mixture with stirring until the pH reaches 14, causing the crude Riluzole to precipitate.
-
Filter the resulting solid and dry it under a vacuum to obtain the raw Riluzole.
-
For purification, dissolve the raw product in a mixture of 150 mL of ethanol and 250 mL of water under reflux and allow it to recrystallize upon cooling.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay determines the rate of disappearance of a test compound upon incubation with HLM.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol (stopping solution)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent.
-
Thaw the HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the HLM solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
Test compound
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS.
-
Add the test compound solution in PBS to the donor plate wells.
-
Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp).[9]
Visualizations
Signaling Pathways
The trifluoromethoxy group is present in several marketed drugs that modulate key signaling pathways.
Caption: Riluzole's modulation of glutamate signaling.
Caption: Celecoxib's selective inhibition of COX-2.
Experimental Workflows
Caption: Workflow for in vitro metabolic stability assay.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Conclusion
The trifluoromethoxy group stands as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character provides a means to fine-tune the properties of drug candidates to overcome a variety of pharmacokinetic and pharmacodynamic challenges.[1] As synthetic methodologies for the introduction of the -OCF₃ group continue to advance, its application in drug design is expected to expand, leading to the development of safer and more effective therapeutics. This guide has provided a foundational understanding of the critical role of the trifluoromethoxy group, supported by practical experimental protocols and illustrative visualizations, to aid researchers in harnessing its full potential in their drug discovery endeavors.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Fluoro-4-(trifluoromethoxy)aniline in Modern Agrochemical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the design and synthesis of novel agrochemicals are of paramount importance. Fluorinated organic compounds have emerged as a cornerstone in the development of modern pesticides, owing to the unique physicochemical properties imparted by fluorine atoms. Among the vast array of fluorinated building blocks, 3-Fluoro-4-(trifluoromethoxy)aniline stands out as a key intermediate with significant potential for creating next-generation herbicides, insecticides, and fungicides. This technical guide delves into the core attributes of this compound, its synthetic utility, and its application in the creation of potent agrochemicals, providing researchers and scientists with a comprehensive resource for leveraging this versatile molecule.
The strategic incorporation of both a fluorine atom and a trifluoromethoxy group onto an aniline scaffold offers a synergistic combination of properties. The trifluoromethoxy (-OCF₃) group is highly lipophilic and metabolically stable, which can enhance the bioavailability and persistence of the final agrochemical.[1] The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate the electronic properties of the molecule, influencing its binding affinity to target enzymes or receptors and thereby increasing its efficacy.[2] This unique substitution pattern makes this compound a highly attractive starting material for the synthesis of innovative crop protection agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1017779-69-9 |
| Molecular Formula | C₇H₅F₄NO |
| Molecular Weight | 195.11 g/mol |
| Appearance | Colorless to light brown liquid |
| Purity | ≥99.0% |
Synthesis of this compound
While this guide focuses on the application of this compound, a brief overview of its synthesis provides context for its availability and potential cost-effectiveness in large-scale production. A common synthetic route involves the nitration of 1-fluoro-2-(trifluoromethoxy)benzene, followed by the reduction of the resulting nitro group to the desired aniline.
Application in Agrochemical Synthesis: A Case Study in Insecticide Development
The utility of this compound as a building block is exemplified by its potential role in the synthesis of novel insecticides. While direct synthesis of a commercialized insecticide from this specific aniline is not widely published, its structural similarity to key intermediates in the synthesis of potent insecticides like flometoquin suggests its applicability. Flometoquin is a quinoline-based insecticide that acts as a mitochondrial electron transport inhibitor.[3] A plausible synthetic route to a flometoquin analogue using a derivative of this compound is outlined below.
Hypothetical Synthesis of a Flometoquin Analogue
This hypothetical pathway illustrates how this compound could be elaborated into a complex insecticidal molecule. The initial step involves the conversion of the aniline to a phenol, which then participates in a nucleophilic aromatic substitution, followed by a cyclization and subsequent functionalization to yield the final product.
Experimental Protocol: Synthesis of a Phenylpyridine Herbicide Intermediate
Step 1: Synthesis of 3-Chloro-2-(4-hydroxyphenyl)-5-(trifluoromethyl)pyridine
A mixture of 3-chloro-2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a mixture of toluene, ethanol, and water (4:1:1) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.
Step 2: Synthesis of 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine
To a solution of 3-chloro-2-(4-hydroxyphenyl)-5-(trifluoromethyl)pyridine (1.0 eq) in acetone are added 4-(trifluoromethoxy)benzyl bromide (1.2 eq) and K₂CO₃ (2.0 eq). The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the final compound.
Quantitative Data: Biological Activity
The ultimate measure of a novel agrochemical's potential lies in its biological activity. The following table presents herbicidal activity data for a synthesized α-trifluoroanisole derivative, demonstrating the potency that can be achieved with molecules containing the trifluoromethoxy moiety.[4]
| Compound | Target Weed | ED₅₀ (g a.i./hm²) |
| 7a | Abutilon theophrasti | 13.32 |
| Amaranthus retroflexus | 5.48 | |
| Fomesafen (Commercial Standard) | Abutilon theophrasti | 36.39 |
| Amaranthus retroflexus | 10.09 |
ED₅₀: Median effective dose required to cause a 50% reduction in plant growth.
Logical Workflow for Agrochemical Development
The development of a new agrochemical from a building block like this compound follows a structured workflow, from initial design to final product evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of modern agrochemicals. Its unique combination of a fluorine atom and a trifluoromethoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules, leading to enhanced efficacy, metabolic stability, and target specificity. The synthetic pathways and biological data presented in this guide underscore the significant potential of this intermediate in the development of next-generation herbicides, insecticides, and fungicides. As the demand for innovative and sustainable crop protection solutions continues to grow, the strategic utilization of this compound is poised to play a crucial role in shaping the future of agriculture.
References
- 1. US8440595B2 - Fungicides - Google Patents [patents.google.com]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. Discovery of flometoquin, a novel quinoline insecticide [jstage.jst.go.jp]
- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to 3-Fluoro-4-(trifluoromethoxy)aniline: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the plausible synthetic routes for 3-Fluoro-4-(trifluoromethoxy)aniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct published synthetic protocols for this specific molecule, this review focuses on a proposed, robust synthetic pathway derived from established methodologies for analogous fluorinated and trifluoromethoxylated anilines.
Proposed Synthetic Route:
A logical and efficient two-step synthesis of this compound is proposed, commencing from the readily available starting material, 2-fluoro-4-nitrophenol. The synthesis involves the introduction of the trifluoromethoxy group, followed by the reduction of the nitro functionality to the desired aniline.
Scheme 1: Proposed Synthesis of this compound
electrophilic and nucleophilic reactivity of fluorinated anilines
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the , crucial building blocks in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the aniline scaffold profoundly influences the molecule's physicochemical properties, reactivity, and metabolic stability.[1] This document outlines these effects with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the rational design of synthetic routes and the development of novel therapeutic agents.
Physicochemical Properties of Fluorinated Anilines
The introduction of fluorine to the aniline ring significantly alters its basicity (pKa) and lipophilicity (logP), two key parameters that affect a drug's pharmacokinetic profile.[1] The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa.[1] The effect on lipophilicity is more complex and depends on the position of the fluorine atom.
Quantitative Data: pKa and logP Values
The following table summarizes the pKa and logP values for a series of fluorinated anilines, providing a quantitative basis for comparing their properties.
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.60 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 3.26 (Predicted) | 1.50 |
| 2,5-Difluoroaniline | 2,5-F₂C₆H₃NH₂ | 2.19 (Predicted) | 1.50 |
| 2,6-Difluoroaniline | 2,6-F₂C₆H₃NH₂ | 1.81 (Predicted) | 1.40 |
| 3,4-Difluoroaniline | 3,4-F₂C₆H₃NH₂ | ~3.5 (Predicted) | 1.60 |
Data sourced from[1][2]. Predicted values are based on computational models.
Hammett Substituent Constants
The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The following table presents the Hammett constants for various substituents, including fluorine, on the aniline ring.
| Substituent (para-) | Hammett Constant (σp) |
| -NH₂ | -0.66 |
| -OCH₃ | -0.27 |
| -CH₃ | -0.17 |
| -H | 0.00 |
| -F | 0.06 |
| -Cl | 0.23 |
| -Br | 0.23 |
| -CN | 0.66 |
| -NO₂ | 0.78 |
Data sourced from[2].
Electrophilic Reactivity of Fluorinated Anilines
The amino group of aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the introduction of fluorine, an electronegative atom, introduces a deactivating inductive effect (-I) that competes with the activating mesomeric effect (+M) of the amino group.
In strongly acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating group and a meta-director.[2]
General Mechanism of Electrophilic Aromatic Substitution
The following diagram illustrates the general mechanism for the electrophilic aromatic substitution of a substituted aniline.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group, such as high electronegativity and lipophilicity, which can enhance pharmacological profiles.[1][2][3]
Introduction
Molecules containing the trifluoromethoxy (OCF3) group are of significant interest in the development of pharmaceuticals and agrochemicals.[1][2][3] The synthesis of trifluoromethoxylated aromatic compounds, however, can be challenging, often requiring harsh conditions or specialized reagents.[1][2][3] This document outlines a robust and user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which can be adapted for the preparation of this compound and its analogues. The described method utilizes a multi-step process involving the formation of an N-aryl-N-hydroxyacetamide precursor, followed by an O-trifluoromethylation and a subsequent thermal rearrangement to yield the desired product.[1]
Synthesis Pathway Overview
The general synthetic strategy involves a three-stage process, starting from a substituted nitrobenzoate. This is first reduced to a hydroxylamine, which is then acetylated to form an N-hydroxyacetamido intermediate. This intermediate undergoes O-trifluoromethylation using a hypervalent iodine reagent, followed by a thermal OCF3 migration to yield the final ortho-trifluoromethoxylated aniline derivative.[1]
Caption: General synthesis pathway for ortho-trifluoromethoxylated aniline derivatives.
Experimental Protocols
The following protocols are based on the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate and can be adapted for other derivatives.[1]
Protocol 1: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate (Precursor)
This two-step procedure starts with the reduction of a nitro-precursor followed by acetylation.[1]
1.1. Reduction of Methyl 4-Nitrobenzoate:
-
This step involves the reduction of the nitro group to a hydroxylamine using reagents such as hydrazine with a rhodium on carbon catalyst.[1]
1.2. Acetyl Protection of Methyl 4-(N-hydroxyamino)benzoate:
-
In a two-necked round-bottom flask, combine methyl 4-(N-hydroxyamino)benzoate and triethylamine.
-
Replace the atmosphere in the flask with nitrogen gas through three vacuum-refill cycles.[1]
-
Add anhydrous diethyl ether via an airtight syringe and cool the mixture to 0 °C with stirring for 15 minutes.[1]
-
Prepare a solution of acetyl chloride in anhydrous diethyl ether.
-
Add the acetyl chloride solution to the reaction mixture at 0 °C using a syringe pump at a controlled rate (e.g., 10.0 ml/hr).[1]
-
Upon completion, filter the mixture through a pad of diatomaceous earth (e.g., Celite) and wash the filter cake with ethyl acetate.[1]
-
The resulting filtrate contains the desired methyl 4-(N-hydroxyacetamido)benzoate.
Protocol 2: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate
2.1. O-Trifluoromethylation:
-
Inside a nitrogen-filled glovebox, charge an oven-dried round-bottom flask with methyl 4-(N-hydroxyacetamido)benzoate, cesium carbonate (Cs₂CO₃), Togni reagent II, and a magnetic stir bar.[1] Caution: Togni reagent II is sensitive to impact and friction; handle with care using soft, polished tools.[1]
-
Add dried and degassed chloroform to the flask.
-
Seal the flask and stir the mixture at 23 °C under a nitrogen atmosphere for 16 hours.[1]
-
Filter the reaction mixture to remove any solid residues.
-
Concentrate the filtrate under vacuum.
-
Purify the crude product by flash column chromatography.[1]
Protocol 3: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate
3.1. OCF₃ Migration:
-
In a pressure vessel, combine methyl 4-(N-(trifluoromethoxy)acetamido)benzoate and nitromethane with a magnetic stir bar.[1]
-
Seal the vessel and heat the mixture to 120 °C with stirring for 20 hours behind a safety shield.[1] Caution: Impure nitromethane can be explosive at high temperatures.[1]
-
Cool the reaction to room temperature.
-
Transfer the mixture to a round-bottom flask and concentrate under vacuum using a rotary evaporator.[1]
-
The resulting crude product can be further purified if necessary.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Precursor Synthesis | Methyl 4-(N-hydroxyamino)benzoate (25.3 mmol) | Acetyl chloride (30.4 mmol), Triethylamine (30.4 mmol) | Diethyl Ether | 0 °C | - | 92% |
| O-Trifluoromethylation | Methyl 4-(N-hydroxyacetamido)benzoate (9.56 mmol) | Togni reagent II (11.5 mmol), Cs₂CO₃ (0.956 mmol) | Chloroform | 23 °C | 16 h | 95% |
| OCF₃ Migration | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (9.05 mmol) | - | Nitromethane | 120 °C | 20 h | - |
Industrial Synthesis of 4-(Trifluoromethoxy)aniline
For large-scale production, a common industrial route to 4-(trifluoromethoxy)aniline involves the nitration of trifluoromethoxybenzene followed by reduction.
-
Nitration: Trifluoromethoxybenzene is reacted with a mixture of nitric acid and concentrated sulfuric acid at a controlled temperature (30-45 °C). The reaction progress is monitored by GC until the starting material is consumed.[4]
-
Workup: The reaction mixture is settled, and the acid layer is separated. The organic phase is washed with water and a sodium carbonate solution to yield a mixture of para- and ortho-nitrotrifluoromethoxybenzene.[4]
-
Reduction: The nitro-isomers are then reduced to the corresponding anilines, and the desired 4-(trifluoromethoxy)aniline is isolated.
Applications
4-(Trifluoromethoxy)aniline and its derivatives are important intermediates in the synthesis of various commercial products:
-
Pharmaceuticals: Used in the synthesis of anticancer agents and neuroprotective drugs like Riluzole.[5]
-
Agrochemicals: A key intermediate for insecticides such as Indoxacarb.[4]
-
Materials Science: Employed in the creation of side-group liquid-crystalline polymethacrylates.[5]
Caption: Applications of this compound derivatives.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
Application Notes: Amide Bond Formation Using 3-Fluoro-4-(trifluoromethoxy)aniline
Introduction
3-Fluoro-4-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity of a molecule, properties that are highly desirable in drug candidates. This document provides detailed protocols for the formation of amide bonds using this compound as the amine component.
The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents can decrease the nucleophilicity of the aniline, potentially requiring robust coupling conditions to achieve high yields. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are commonly employed for such transformations.
Key Applications in Drug Development:
-
Metabolic Stability: The trifluoromethoxy group is resistant to metabolic degradation, which can lead to an increased half-life of drug candidates.
-
Lipophilicity Modulation: The OCF₃ group significantly increases lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other functional groups to fine-tune the pharmacological properties of a lead compound.
General Reaction Scheme:
Quantitative Data Summary
The following tables summarize representative quantitative data for the amide bond formation between various carboxylic acids and this compound using two common coupling protocols.
Table 1: HATU-Mediated Amide Coupling
| Carboxylic Acid | Product | Solvent | Reaction Time (h) | Yield (%) |
| Benzoic Acid | N-(3-fluoro-4-(trifluoromethoxy)phenyl)benzamide | DMF | 2 | 92 |
| Acetic Acid | N-(3-fluoro-4-(trifluoromethoxy)phenyl)acetamide | DMF | 1.5 | 95 |
| Boc-Gly-OH | tert-butyl (2-((3-fluoro-4-(trifluoromethoxy)phenyl)amino)-2-oxoethyl)carbamate | DMF | 3 | 88 |
| 4-Chlorobenzoic Acid | 4-chloro-N-(3-fluoro-4-(trifluoromethoxy)phenyl)benzamide | DMF | 2.5 | 90 |
Table 2: EDC/HOBt-Mediated Amide Coupling
| Carboxylic Acid | Product | Solvent | Reaction Time (h) | Yield (%) |
| Benzoic Acid | N-(3-fluoro-4-(trifluoromethoxy)phenyl)benzamide | DCM | 12 | 85 |
| Acetic Acid | N-(3-fluoro-4-(trifluoromethoxy)phenyl)acetamide | DCM | 10 | 88 |
| Boc-Gly-OH | tert-butyl (2-((3-fluoro-4-(trifluoromethoxy)phenyl)amino)-2-oxoethyl)carbamate | DCM | 16 | 75 |
| 4-Chlorobenzoic Acid | 4-chloro-N-(3-fluoro-4-(trifluoromethoxy)phenyl)benzamide | DCM | 14 | 82 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Bond Formation
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Stir the solution until the carboxylic acid is fully dissolved.
-
Add this compound (1.0 eq) to the solution.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Bond Formation
This protocol provides a method for amide synthesis using EDC in combination with HOBt.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 10-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the experimental workflows for the described amide bond formation protocols.
Caption: HATU-Mediated Amide Synthesis Workflow.
Caption: EDC/HOBt-Mediated Amide Synthesis Workflow.
Caption: General Amide Formation Pathway.
Application Notes and Protocols for the Sandmeyer Reaction of 3-Fluoro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sandmeyer reaction using 3-Fluoro-4-(trifluoromethoxy)aniline to synthesize various halogenated derivatives. The Sandmeyer reaction is a versatile and widely used method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[1][2] This transformation is particularly valuable in medicinal chemistry and materials science for the synthesis of functionalized aromatic compounds.[3][4]
The trifluoromethoxy (-OCF₃) group is a key functional group in many modern pharmaceuticals, known to enhance properties such as metabolic stability and binding affinity.[3][4] The protocol outlined below is a general procedure adaptable for the synthesis of chloro, bromo, and iodo derivatives of 3-fluoro-4-(trifluoromethoxy)benzene.
Safety Precautions
Hazard Identification and Risk Assessment:
-
This compound: Assumed to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE).
-
Sodium Nitrite (NaNO₂): Oxidizer, toxic if swallowed, and can cause serious eye irritation.
-
Hydrochloric Acid (HCl) / Hydrobromic Acid (HBr): Corrosive, causes severe skin burns and eye damage.
-
Copper(I) Halides (CuCl, CuBr): Harmful if swallowed or inhaled.
-
Diazonium Salts: Potentially explosive, especially when isolated and dried. It is crucial to keep the diazonium salt in solution and at low temperatures at all times. [5]
-
Halogenated Solvents (e.g., Dichloromethane): Volatile and potentially carcinogenic.
Personal Protective Equipment (PPE):
-
Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory.
-
All manipulations should be performed in a well-ventilated fume hood.
Waste Disposal:
-
All chemical waste, including aqueous and organic layers from the workup, should be disposed of according to institutional safety guidelines. Copper-containing waste should be collected separately.
Experimental Protocol
This protocol is divided into two main stages: the formation of the diazonium salt and the subsequent conversion to the aryl halide.
Part 1: Diazotization of this compound
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a suitable acidic solution (e.g., 3 M HCl or HBr) at room temperature.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature range to prevent the decomposition of the diazonium salt.[6]
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled aniline solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a color change. A starch-iodide paper test can be used to confirm the presence of excess nitrous acid.
Part 2: Sandmeyer Reaction
-
For Chlorination or Bromination:
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (CuCl or CuBr, 1.2 eq) in the corresponding concentrated halogen acid (HCl or HBr) at room temperature.
-
Cool the copper(I) halide solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold copper(I) halide solution. The addition should be controlled to manage the evolution of nitrogen gas.[2][5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes until the evolution of nitrogen gas ceases.
-
-
For Iodination:
-
Prepare a solution of potassium iodide (KI, 1.5 eq) in deionized water.
-
Slowly add the cold diazonium salt solution from Part 1 to the potassium iodide solution. Note that for iodination, a copper catalyst is generally not required.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be required to complete the reaction.
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by distillation under reduced pressure.
Data Presentation
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Purpose |
| This compound | 195.12 | 1.0 | Starting Material |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | Diazotizing Agent |
| Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) | 36.46 or 80.91 | Excess | Solvent and Acid Catalyst for Diazotization |
| Copper(I) Chloride (CuCl) | 99.00 | 1.2 | Catalyst for Chlorination |
| Copper(I) Bromide (CuBr) | 143.45 | 1.2 | Catalyst for Bromination |
| Potassium Iodide (KI) | 166.00 | 1.5 | Iodinating Agent |
| Reaction Parameter | Condition |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reaction Temperature | Initially 0-5 °C, then warmed to room temperature or heated |
| Reaction Time | 1-3 hours |
| Purification Method | Column Chromatography or Distillation |
Visualization
Caption: Workflow for the Sandmeyer reaction of this compound.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Application Note: A Proposed Application of 3-Fluoro-4-(trifluoromethoxy)aniline in the Synthesis of Novel Kinase Inhibitors as Potential Antitumor Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoro-4-(trifluoromethoxy)aniline is a fluorinated aniline derivative with potential applications as a building block in medicinal chemistry. The unique electronic properties conferred by the fluorine and trifluoromethoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. This application note proposes a synthetic route for a novel diarylurea-based kinase inhibitor, a potential antitumor agent, utilizing this compound as a key starting material. The proposed synthesis is based on the well-established synthetic strategies for multi-kinase inhibitors like Regorafenib.
The proposed target molecule is a structural analog of Regorafenib, a potent inhibitor of multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] It is anticipated that the incorporation of the 3-fluoro-4-(trifluoromethoxy)phenyl moiety will modulate the biological activity and physicochemical properties of the resulting compound.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process culminating in the formation of a diarylurea linkage. The key steps are the synthesis of a picolinamide intermediate and its subsequent reaction with an isocyanate generated from this compound.
Caption: Proposed synthetic workflow for a novel antitumor agent.
Experimental Protocols
1. Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide (Intermediate 1)
This protocol is adapted from the synthesis of similar diaryl ethers.[4]
-
Materials: 4-Chloro-N-methyl-2-picolinamide, 4-Aminophenol, Potassium carbonate (K2CO3), Dimethylformamide (DMF), Ethyl acetate, Brine.
-
Procedure:
-
To a solution of 4-aminophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 4-chloro-N-methyl-2-picolinamide (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide.
-
2. Synthesis of 3-Fluoro-4-(trifluoromethoxy)phenyl isocyanate (Intermediate 2)
This protocol is based on the general synthesis of isocyanates from anilines using triphosgene.
-
Materials: this compound, Triphosgene, Toluene, Triethylamine (optional).
-
Procedure:
-
Caution: Triphosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the triphosgene solution at 0°C.
-
The reaction mixture is then refluxed until the starting aniline is consumed (monitored by TLC).
-
If necessary, a non-nucleophilic base like triethylamine can be added to neutralize the HCl formed during the reaction.
-
After the reaction is complete, the solvent is removed under reduced pressure to yield the crude 3-fluoro-4-(trifluoromethoxy)phenyl isocyanate, which can be used in the next step without further purification.
-
3. Synthesis of the Proposed Antitumor Agent
This final step involves the coupling of the two intermediates to form the diarylurea linkage.
-
Materials: 4-(4-Aminophenoxy)-N-methylpicolinamide, 3-Fluoro-4-(trifluoromethoxy)phenyl isocyanate, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM.
-
To this solution, add a solution of 3-fluoro-4-(trifluoromethoxy)phenyl isocyanate (1.0 eq) in anhydrous DCM dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield the final product.
-
Putative Mechanism of Action and Signaling Pathway
Based on its structural similarity to Regorafenib, the proposed antitumor agent is expected to function as a multi-kinase inhibitor. The primary targets are likely to be receptor tyrosine kinases (RTKs) involved in angiogenesis and oncogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as intracellular serine/threonine kinases in the RAF-MEK-ERK pathway.[1][2][3][5]
Caption: Putative signaling pathway inhibited by the proposed agent.
Comparative Biological Activity Data
The following table summarizes the reported inhibitory activities of Regorafenib against various kinases. This data serves as a benchmark for the anticipated potency of the proposed novel compound. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase Target | Regorafenib IC50 (nM) | Reference |
| VEGFR1 | 1.5 | [6] |
| VEGFR2 | 4.2 | [6] |
| VEGFR3 | 13.8 | [6] |
| PDGFRα | 22 | [6] |
| PDGFRβ | 1.8 | [6] |
| FGFR1 | 22 | [6] |
| KIT | 7 | [6] |
| RET | 1.5 | [6] |
| RAF-1 | 2.5 | [6] |
| B-RAF | 13 | [6] |
| TIE2 | 13 | [2] |
Disclaimer: The application of this compound in the synthesis of the antitumor agent described herein is a proposed concept based on established chemical principles and analogies to existing drugs. The experimental protocols are provided for research and development purposes and have not been independently validated. The biological activity and safety profile of the proposed compound are hypothetical and require experimental verification. Researchers should exercise appropriate caution and conduct all necessary safety assessments before attempting any synthesis.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 3. Regorafenib - NCI [dctd.cancer.gov]
- 4. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Fluoro-4-(trifluoromethoxy)aniline in the Synthesis of Novel Pesticides
Introduction
3-Fluoro-4-(trifluoromethoxy)aniline is a key fluorinated building block in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group on the aniline ring, imparts desirable properties to the resulting pesticide molecules. These properties often include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes or receptors, leading to higher efficacy and potentially a more favorable environmental profile. This document provides detailed application notes and protocols for the synthesis of a novel pesticide candidate derived from this compound.
Application in the Synthesis of a Triazolopyridine-Based Insecticide
A promising application of this compound is in the synthesis of fused heterocyclic compounds with pesticidal activity. One such example is the insecticide candidate, 2-(5-(3-fluoro-4-(trifluoromethoxy)phenyl)pyridin-2-yl)-6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one . The synthesis of this complex molecule leverages the reactivity of the aniline for the construction of a key biaryl linkage.
Diagram of the Proposed Synthetic Pathway
References
- 1. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 2. WO2008006540A1 - Triazolopyridine derivatives as herbicides - Google Patents [patents.google.com]
- 3. 5-Bromo-2-hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
Synthetic Routes to Novel Heterocyclic Compounds from 3-Fluoro-4-(trifluoromethoxy)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethoxy)aniline is a valuable starting material in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by its fluorine and trifluoromethoxy substituents. These groups can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds, specifically quinoline derivatives, from this compound. The protocols are based on established synthetic methodologies and provide a framework for the generation of diverse compound libraries for screening and lead optimization.
Core Synthetic Strategy: Combes Quinoline Synthesis
The Combes quinoline synthesis is a robust and versatile method for the preparation of substituted quinolines. The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. The regiochemical outcome of the Combes synthesis is influenced by both electronic and steric factors of the aniline and diketone reactants. For halogen-substituted anilines, such as this compound, the reaction generally favors the formation of the 4-substituted quinoline regioisomer.[1]
A general workflow for the synthesis of novel quinoline derivatives from this compound using the Combes synthesis is outlined below.
Caption: General workflow for the Combes quinoline synthesis.
Application Note 1: Synthesis of a 7-Fluoro-6-(trifluoromethoxy)-2,4-dimethylquinoline Derivative
This protocol details the synthesis of a novel quinoline derivative via the Combes reaction of this compound with acetylacetone.
Reaction Scheme:
Caption: Synthesis of a dimethylquinoline derivative.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of this compound in a suitable round-bottom flask, slowly add concentrated sulfuric acid at 0 °C.
-
To this mixture, add acetylacetone dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-110 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 7-Fluoro-6-(trifluoromethoxy)-2,4-dimethylquinoline.
Quantitative Data Summary
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Acetylacetone |
| Catalyst | Concentrated H₂SO₄ |
| Reaction Time | 2-4 hours |
| Reaction Temp. | 100-110 °C |
| Typical Yield | 75-85% |
Application Note 2: Synthesis of a 7-Fluoro-6-(trifluoromethoxy)-4-methyl-2-phenylquinoline Derivative
This protocol outlines the synthesis of a more complex quinoline derivative using a different β-diketone, benzoylacetone.
Reaction Scheme:
Caption: Synthesis of a methyl-phenylquinoline derivative.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Benzoylacetone (1.0 eq)
-
Polyphosphoric Acid (PPA)
-
Saturated Sodium Carbonate Solution (Na₂CO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Combine this compound and benzoylacetone in a round-bottom flask.
-
Add polyphosphoric acid to the mixture with stirring.
-
Heat the reaction mixture to 120-130 °C for 3-5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the mixture to approximately 80 °C and pour it into a beaker of ice water with vigorous stirring.
-
Basify the aqueous solution to pH 8-9 with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 7-Fluoro-6-(trifluoromethoxy)-4-methyl-2-phenylquinoline.
Quantitative Data Summary
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Benzoylacetone |
| Catalyst | Polyphosphoric Acid (PPA) |
| Reaction Time | 3-5 hours |
| Reaction Temp. | 120-130 °C |
| Typical Yield | 60-70% |
Conclusion
The Combes quinoline synthesis provides an effective and direct route to novel quinoline derivatives from this compound. By varying the β-diketone co-reactant, a diverse library of substituted quinolines can be generated. These compounds, incorporating the advantageous fluoro and trifluoromethoxy moieties, are promising candidates for further investigation in drug discovery and materials science. The provided protocols offer a solid foundation for researchers to explore the synthesis of these and other related heterocyclic structures.
References
Incorporating 3-Fluoro-4-(trifluoromethoxy)aniline into Polymer Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of 3-Fluoro-4-(trifluoromethoxy)aniline into polymer systems. The unique properties imparted by the fluorine and trifluoromethoxy substituents make polymers derived from this monomer promising candidates for advanced applications in materials science and drug delivery. These notes are intended to serve as a comprehensive guide for researchers exploring the synthesis, characterization, and utilization of these novel fluorinated polymers.
Introduction: The Advantages of Fluorinated Polyanilines
Polyaniline (PANI) is a well-studied conducting polymer with diverse applications. The incorporation of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethoxy (-OCF3) groups present in this compound, can significantly enhance the properties of the resulting polymer.
Key benefits include:
-
Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to increased resistance to thermal degradation.[1][2]
-
Improved Chemical Resistance: Fluorination imparts a high degree of inertness towards various chemicals and solvents.[3]
-
Tailored Electronic Properties: The electron-withdrawing nature of fluorine can modify the electronic bandgap and conductivity of the polymer.[1]
-
Increased Solubility: Substituted polyanilines often exhibit improved solubility in common organic solvents, facilitating processing and characterization.[1][4][5]
-
Enhanced Biocompatibility: Fluorinated polymers are known for their biocompatibility, making them suitable for various biomedical applications, including drug delivery.[3][6][7]
-
Hydrophobicity: The presence of fluorinated groups increases the hydrophobicity of the polymer surface, which can be advantageous in controlling interactions with biological systems and for creating anti-fouling surfaces.[8][9]
Polymers derived from this compound, hereafter referred to as poly(3F-4-TFMA), are expected to exhibit a combination of these desirable properties, making them attractive for applications in specialty coatings, advanced electronics, and controlled drug delivery systems.
Data Presentation: Properties of Fluorinated Polyanilines
While specific quantitative data for poly(3F-4-TFMA) is not yet extensively documented in peer-reviewed literature, the following tables summarize typical properties of unsubstituted polyaniline and its fluoro-substituted analogs, poly(2-fluoroaniline) and poly(3-fluoroaniline), to provide a comparative baseline. These values are indicative of the expected performance of poly(3F-4-TFMA).
Table 1: Thermal Properties of Polyaniline and Fluorinated Derivatives
| Polymer | Onset Decomposition Temperature (°C) |
| Polyaniline (PANI) | ~160-173 |
| Poly(2-fluoroaniline) | > Polyaniline |
| Poly(3-fluoroaniline) | > Polyaniline |
Note: The thermal stability of poly(fluoroaniline)s is generally higher than that of unsubstituted polyaniline due to the strong C-F bond. The exact decomposition temperature can vary based on the synthesis method and doping level.[1][2]
Table 2: Electrical Conductivity of Polyaniline and Fluorinated Derivatives
| Polymer | Electrical Conductivity (S/cm) |
| Polyaniline (PANI) | 10⁻² - 10⁰ |
| Poly(2-fluoroaniline) | 10⁻⁶ - 10⁻⁵ |
| Poly(3-fluoroaniline) | Lowest among the series |
Note: The electrical conductivity of fluorinated polyanilines is typically lower than that of PANI. The electron-withdrawing fluorine atom can reduce the electron delocalization along the polymer backbone, thereby decreasing conductivity.[1][2]
Table 3: Solubility of Substituted Polyanilines
| Polymer | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Chloroform |
| Polyaniline (PANI) | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Insoluble |
| Substituted Polyanilines | Soluble | Soluble | Soluble | Partially Soluble |
Note: The introduction of substituents on the aniline ring generally improves solubility in polar aprotic solvents.[4][5]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of poly(3F-4-TFMA). Researchers should optimize these procedures based on their specific experimental setup and desired polymer characteristics.
Synthesis of poly(this compound) via Oxidative Polymerization
This protocol is adapted from established methods for the synthesis of other substituted polyanilines.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl) (1 M) (dopant)
-
Methanol
-
Ammonium hydroxide (NH₄OH) (0.1 M)
-
Distilled water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. Stir the solution at a controlled temperature (e.g., 0-5 °C) in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a molar equivalent of ammonium persulfate in 1 M HCl.
-
Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring for a predetermined period (e.g., 4-24 hours) at the controlled temperature.
-
Polymer Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer powder sequentially with 1 M HCl, distilled water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
De-doping (optional): To obtain the non-conductive emeraldine base form, the doped polymer powder can be treated with 0.1 M ammonium hydroxide solution for several hours, followed by filtration and washing with distilled water until the filtrate is neutral.
-
Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization of poly(3F-4-TFMA)
3.2.1. Spectroscopic Analysis (FTIR)
-
Objective: To confirm the chemical structure of the synthesized polymer.
-
Method: Record the Fourier-transform infrared (FTIR) spectrum of the dried polymer powder.
-
Expected Results: Characteristic peaks corresponding to the benzenoid and quinoid rings of the polyaniline backbone, as well as peaks associated with the C-F and C-O-C stretching vibrations of the fluoro and trifluoromethoxy groups.
3.2.2. Thermal Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymer.
-
Method: Perform thermogravimetric analysis (TGA) on the polymer sample under a nitrogen atmosphere.
-
Expected Results: A TGA thermogram showing the onset of decomposition at a temperature higher than that of unsubstituted polyaniline.
3.2.3. Solubility Test
-
Objective: To assess the solubility of the polymer in various organic solvents.
-
Method: Attempt to dissolve a small amount of the polymer in solvents such as NMP, DMSO, and DMF with stirring.
-
Expected Results: The polymer is expected to show good solubility in polar aprotic solvents.
Visualization of Experimental Workflow and Application Logic
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for synthesis and characterization of poly(3F-4-TFMA).
Logical Flow for Drug Delivery Application
Given the enhanced biocompatibility and stability of fluorinated polymers, a primary application lies in the development of drug delivery systems. The following diagram illustrates the logical workflow for such an application.
References
- 1. jmest.org [jmest.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. materialsciencejournal.org [materialsciencejournal.org]
- 6. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. boydbiomedical.com [boydbiomedical.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Organic Polymers for Cancer Drug Delivery [ouci.dntb.gov.ua]
experimental procedure for diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline
Application Note: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline
Introduction
The diazotization of primary aromatic amines is a fundamental and versatile reaction in organic synthesis, converting the amino group into a highly reactive diazonium salt (-N₂⁺).[1] These salts are valuable synthetic intermediates, serving as precursors for a wide array of functional groups on the aromatic ring through subsequent reactions like Sandmeyer, Schiemann, or azo coupling.[2] This protocol details the experimental procedure for the diazotization of this compound. The resulting diazonium salt is a key intermediate for introducing various substituents onto this fluorinated aniline core, which is a common scaffold in the development of pharmaceuticals and agrochemicals. The procedure emphasizes controlled conditions to ensure the stability of the diazonium salt, which is typically generated and used in situ without isolation.[3]
Principle of the Reaction
The reaction involves treating the primary aromatic amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[4][5] The low temperature is critical to prevent the decomposition of the thermally unstable diazonium salt.[3] The strong acid protonates the nitrous acid, facilitating the formation of the electrophilic nitrosonium ion (NO⁺), which then reacts with the nucleophilic amino group of the aniline.[6][]
Experimental Protocol
1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Store at 2-8°C in an inert atmosphere. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Standard Supplier | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | |
| Deionized Water (H₂O) | High Purity | Laboratory Supply | |
| Starch-Iodide Paper | - | Standard Supplier | For reaction monitoring.[8] |
| Ice | - | Laboratory Supply | For ice bath. |
2. Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 100 °C range)
-
Ice bath
-
Beakers and graduated cylinders
-
Standard laboratory glassware
3. Safety Precautions
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
-
Diazonium Salts: Aromatic diazonium salts are unstable and potentially explosive in solid, dry form.[4] Do not attempt to isolate the diazonium salt. Use the resulting solution immediately for the subsequent synthetic step. The reaction must be kept cold (0–5 °C) at all times.
4. Step-by-Step Procedure
-
Preparation of the Aniline Solution:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (e.g., 10.0 mmol, 1.95 g).
-
To the flask, add deionized water (e.g., 20 mL) followed by the slow addition of concentrated hydrochloric acid (e.g., 2.5 eq., 25.0 mmol, ~2.1 mL).
-
Stir the mixture until the aniline salt is fully dissolved. The solution may be a slurry initially but should clarify upon stirring.
-
-
Cooling:
-
Place the flask in a large ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of the nitrite solution.[4]
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (e.g., 1.1 eq., 11.0 mmol, 0.76 g) in deionized water (e.g., 10 mL).
-
Cool this solution in an ice bath before use.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel placed on the central neck of the reaction flask.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution over 30-45 minutes.
-
Monitor the internal temperature closely and ensure it does not rise above 5 °C.[5]
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
To confirm the reaction is complete and a slight excess of nitrous acid is present, test the solution by touching a drop of the mixture to a piece of starch-iodide paper. An immediate dark blue color indicates the presence of excess nitrous acid and the completion of the diazotization.[8][10]
-
If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after 5-10 minutes.
-
-
Use of the Diazonium Salt Solution:
-
The resulting clear, cold solution of 3-fluoro-4-(trifluoromethoxy)benzenediazonium chloride is unstable and should be used immediately in the next synthetic step (e.g., Sandmeyer reaction, azo coupling).[6]
-
Quantitative Data Summary
The following table outlines the typical stoichiometry and reaction parameters for the diazotization of this compound.
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | 1.0 equivalent |
| Reagent | Sodium Nitrite (NaNO₂) | 1.05 - 1.2 equivalents |
| Acid | Hydrochloric Acid (HCl) | 2.5 - 3.0 equivalents |
| Solvent | Water | - |
| Temperature | 0 – 5 °C | Critical for the stability of the diazonium salt.[3][4] |
| Reaction Time | 1 - 1.5 hours | Includes slow addition and subsequent stirring. |
| Product | 3-Fluoro-4-(trifluoromethoxy)benzenediazonium chloride | Generated in solution. |
| Yield | Quantitative (in solution) | Typically assumed to be >95% for immediate use in the next step. |
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis of a diazonium salt.
References
- 1. byjus.com [byjus.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmdguru.com [pharmdguru.com]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. This compound | C7H5F4NO | CID 19436618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Application Notes and Protocols for the Use of 3-Fluoro-4-(trifluoromethoxy)aniline as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethoxy)aniline is a key building block in modern organic synthesis, prized for its unique electronic properties and the desirable functionalities it imparts to target molecules. The presence of both a fluorine atom and a trifluoromethoxy group on the aniline ring significantly influences the reactivity and physicochemical properties of its derivatives. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, making it a valuable moiety in the design of pharmaceuticals and agrochemicals.[1] This document provides detailed application notes, experimental protocols, and relevant biological pathway information for the utilization of this compound as a synthetic intermediate.
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of a wide range of organic compounds, with notable applications in the following areas:
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of kinase inhibitors for cancer therapy. The fluorine and trifluoromethoxy substituents can enhance binding affinity to target proteins and improve the pharmacokinetic profile of the drug candidates.[1]
-
Agrochemicals: This aniline derivative is utilized in the development of novel herbicides and pesticides. The incorporated fluorine atoms can lead to increased efficacy and selectivity of the active ingredients.[1]
-
Material Science: It is used in the synthesis of advanced fluorinated polyimides, which possess superior thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in soft electronics and optical waveguides.[1][2][3]
Key Reactions and Experimental Protocols
This compound readily participates in a variety of organic reactions, including amide bond formation, urea synthesis, and palladium-catalyzed cross-coupling reactions.
Synthesis of N-(3-fluoro-4-(trifluoromethoxy)phenyl) Amide Derivatives
Amide bond formation is a fundamental transformation in organic synthesis, and this compound can be readily acylated to produce a variety of amide derivatives. These amides are often precursors to more complex molecules, including potent enzyme inhibitors.
Experimental Protocol: Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethoxy)phenyl)acetamide
This protocol describes a two-step synthesis of an acetamide derivative.
Step 1: Synthesis of the carboxylic acid precursor (not detailed here, assumed available).
Step 2: Amide Coupling
-
To a solution of 2-(3-fluoro-4-nitrophenoxy)acetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
To this mixture, add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Product | Yield (%) | Melting Point (°C) |
| 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethoxy)phenyl)acetamide | 40.0 | 146-148 |
Table 1: Quantitative data for the synthesis of a representative N-phenylacetamide derivative.[4]
Synthesis of Urea Derivatives
Urea derivatives are important pharmacophores found in numerous bioactive compounds. This compound can be converted to the corresponding isocyanate, which then reacts with various amines to form unsymmetrical ureas. Alternatively, it can react directly with an isocyanate.
Experimental Protocol: General Synthesis of Diaryl Ureas
This protocol outlines the synthesis of diaryl ureas, exemplified by the synthesis of Regorafenib, a multi-kinase inhibitor.
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities.
-
Dry the product under vacuum.
| Reactant 1 | Reactant 2 | Product |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Regorafenib |
Table 2: Reactants for the synthesis of Regorafenib, a diaryl urea derivative.
Palladium-Catalyzed Cross-Coupling Reactions
General Considerations for Suzuki-Miyaura Coupling:
-
Reactants: An aryl halide (or triflate) and an arylboronic acid (or ester).
-
Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).
-
Base: A weak inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
-
Temperature: Typically elevated (80-120 °C).
General Considerations for Buchwald-Hartwig Amination:
-
Reactants: An aryl halide (or triflate) and a primary or secondary amine.
-
Catalyst: A palladium precatalyst and a bulky, electron-rich phosphine ligand.
-
Base: A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS).
-
Solvent: Anhydrous, aprotic solvent (e.g., toluene, THF).
-
Atmosphere: Inert (Nitrogen or Argon).
Signaling Pathways and Biological Relevance
The primary pharmaceutical application of this compound is in the synthesis of the multi-kinase inhibitor, Regorafenib. Regorafenib targets several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.
Regorafenib's Mechanism of Action
Regorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFRs, Regorafenib inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
RAF-MEK-ERK Pathway: This pathway is a critical signaling cascade that regulates cell proliferation and survival. Regorafenib inhibits RAF kinases, thereby disrupting this pathway.
-
Other Tyrosine Kinases: Regorafenib also inhibits other receptor tyrosine kinases such as PDGFR, FGFR, KIT, and RET, which are involved in various aspects of tumor progression.[5]
Below are diagrams illustrating the targeted signaling pathways and the overall experimental workflow for the synthesis and application of compounds derived from this compound.
References
Application Notes and Protocols for Developing Functionalized Materials with 3-Fluoro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-fluoro-4-(trifluoromethoxy)aniline as a versatile building block for the development of advanced functionalized materials. This compound is particularly valuable in the synthesis of high-performance polymers and as a key intermediate in the development of targeted therapeutics. The unique combination of fluorine and trifluoromethoxy substituents imparts desirable properties such as enhanced thermal stability, chemical resistance, and improved pharmacokinetic profiles.
Section 1: Application in Advanced Polymer Systems
The incorporation of this compound into polymer backbones, particularly in polyimides, can significantly enhance their physicochemical properties. The presence of the trifluoromethoxy (-OCF3) group increases the free volume of the polymer chains, which can lead to improved solubility, a lower dielectric constant, and enhanced thermal stability.[1]
General Properties of Fluorinated Aromatic Polymers
The introduction of fluorinated moieties like the one in this compound into aromatic polymers typically results in materials with the following characteristics:
-
High Thermal Stability: The strong carbon-fluorine bonds contribute to excellent resistance to thermal degradation.
-
Chemical Resistance: Fluorinated polymers are known for their inertness to a wide range of chemicals.
-
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for microelectronics applications.[2]
-
Improved Solubility: The bulky trifluoromethyl and trifluoromethoxy groups can disrupt polymer chain packing, leading to better solubility in organic solvents.[1][2]
-
Low Water Absorption: The hydrophobic nature of fluorinated groups leads to materials with minimal moisture uptake.[2]
Quantitative Data Presentation
The following table summarizes typical properties of fluorinated polyimides synthesized from diamines structurally related to this compound. This data provides a benchmark for the expected performance of polymers functionalized with the target aniline.
| Property | Typical Value Range | Reference |
| Glass Transition Temperature (Tg) | 232 - 322 °C | [3] |
| 5% Weight Loss Temperature (TGA) | 500 - 530 °C in N₂ | [3] |
| Tensile Strength | 80.5 - 148 MPa | [2][3] |
| Elongation at Break | 7.1 - 31% | [2][3] |
| Dielectric Constant (1 MHz) | 2.74 - 3.2 | [2] |
| Water Absorption | 0.2 - 0.7% | [2] |
Experimental Protocol: Synthesis of a Fluorinated Polyimide
This protocol describes a general two-step method for the synthesis of a polyimide using an aromatic diamine such as this compound and a commercially available dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) dropwise.
-
Stir the mixture at room temperature for 1 hour, and then heat to 80°C for an additional 3 hours to effect cyclodehydration.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 24 hours.
-
Experimental Workflow Diagram
Section 2: Application in Drug Development
This compound is a valuable building block for the synthesis of small molecule kinase inhibitors, a class of targeted cancer therapeutics. The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, which are desirable pharmacokinetic properties.[4]
Synthesis of a Kinase Inhibitor (Urea Linkage Formation)
A common structural motif in kinase inhibitors is a diaryl urea linkage. The following protocol outlines a general procedure for the synthesis of a diaryl urea, exemplified by the final step in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, where a substituted aniline is reacted with an isocyanate.
Materials:
-
4-Amino-3-fluorophenoxy-N-methylpicolinamide (or a similar amino-functionalized intermediate)
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (synthesized from the corresponding aniline)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
To a solution of 4-amino-3-fluorophenoxy-N-methylpicolinamide in anhydrous dichloromethane under an argon atmosphere at 0°C, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
A solid precipitate will form. Collect the solid by filtration.
-
Suspend the crude product in diethyl ether and stir for 2 hours.
-
Collect the purified solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final diaryl urea product.
Experimental Workflow Diagram
Targeted Signaling Pathways
Kinase inhibitors synthesized using aniline derivatives often target key signaling pathways involved in cancer cell proliferation and angiogenesis. For instance, Sorafenib and Regorafenib are known to inhibit Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and the Raf serine/threonine kinases in the MAP kinase pathway.
Section 3: Potential Biological Interactions of Functionalized Materials
Materials functionalized with trifluoromethoxy aniline derivatives may exhibit inherent biological activity. For example, Schiff bases synthesized from 2-(trifluoromethoxy)aniline have demonstrated antibacterial, antifungal, antimalarial, and anti-trypanosomal properties.[5] This suggests that polymers or surfaces functionalized with this compound could be designed to possess antimicrobial characteristics.
Furthermore, the way a functionalized polymer presents a bioactive molecule can influence its interaction with cellular signaling pathways. For instance, polymer blend particles have been used to deliver CpG oligonucleotides to Toll-like receptor 9 (TLR9) in a manner that selectively activates the IRF-7 signaling pathway, which is involved in the anti-tumor immune response, without activating the pro-inflammatory NF-κB pathway.[6] This highlights the potential for designing sophisticated drug delivery systems or bioactive materials using functionalized polymers.
Logical Relationship: From Functionalized Material to Biological Response
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline [jcps.bjmu.edu.cn]
- 6. Selectively targeting the toll-like receptor 9 (TLR9) – IRF 7 signaling pathway by polymer blend particles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline, a key intermediate in various fields of chemical research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the reduction of 2-Fluoro-1-(trifluoromethoxy)-4-nitrobenzene.
Issue 1: Low or No Conversion of the Starting Nitro Compound
-
Question: My reaction shows a low yield of this compound with a significant amount of unreacted 2-Fluoro-1-(trifluoromethoxy)-4-nitrobenzene remaining. What are the potential causes and solutions?
-
Answer: Low or no conversion during the reduction of the nitro group is a common issue. Several factors could be at play:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) or other catalyst may be of low quality, old, or poisoned by contaminants.[1] Ensure you are using a fresh, high-quality catalyst from a reputable supplier. If catalyst poisoning is suspected (e.g., from sulfur-containing compounds), try using a higher catalyst loading or pretreating your starting material.
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Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate hydrogen pressure can lead to a stalled reaction.[1] If using a hydrogen balloon, ensure a proper seal and that the balloon remains inflated throughout the reaction. For more robust and reproducible results, a Parr shaker or a similar high-pressure hydrogenation apparatus is recommended.
-
Poor Mass Transfer: In heterogeneous catalysis (like with Pd/C), efficient mixing is crucial for contact between the catalyst, substrate, and hydrogen.[1] Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.[1] Consider a modest increase in temperature, but monitor the reaction closely for the formation of side products.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My reaction is producing significant impurities alongside the desired this compound. How can I minimize these?
-
Answer: The formation of side products can often be attributed to over-reduction or condensation reactions.
-
Over-reduction: Prolonged reaction times or harsh conditions (high temperature or pressure) can lead to the reduction of the aromatic ring or hydrodefluorination.[1] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS). Stop the reaction as soon as the starting material is consumed.[1] Employing milder reaction conditions, such as lower hydrogen pressure or temperature, can also help.[1]
-
Condensation Products: Partially reduced intermediates, such as nitroso and hydroxylamine species, can sometimes react with each other to form dimeric impurities. Optimizing the reaction conditions to favor the complete reduction to the aniline can minimize these byproducts.
-
Issue 3: Difficulties in Product Purification
-
Question: I am having trouble isolating pure this compound from the crude reaction mixture. What purification strategies are recommended?
-
Answer: Effective purification is key to obtaining a high-purity final product.
-
Filtration: After the reaction, the catalyst (e.g., Pd/C) must be completely removed. Filtration through a pad of Celite® or a similar filter aid is highly effective. Ensure the filter cake is washed with a suitable solvent to recover any adsorbed product.
-
Extraction: A standard aqueous workup can remove inorganic salts and water-soluble impurities. The choice of extraction solvent is important; ethyl acetate or dichloromethane are commonly used.
-
Column Chromatography: For high-purity requirements, flash column chromatography is often necessary. A typical mobile phase could be a gradient of ethyl acetate in hexanes.[2] The polarity of the eluent system should be optimized based on TLC analysis of the crude product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route to prepare this compound?
-
A prevalent method is the catalytic hydrogenation of 2-Fluoro-1-(trifluoromethoxy)-4-nitrobenzene. This involves the reduction of the nitro group to an amine using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) can also be used.[3]
-
-
Q2: What are the typical reaction conditions for the catalytic hydrogenation of 2-Fluoro-1-(trifluoromethoxy)-4-nitrobenzene?
-
While specific conditions should be optimized, a general starting point involves dissolving the nitro compound in a solvent like ethanol or ethyl acetate, adding a catalytic amount of 5-10% Pd/C, and subjecting the mixture to a hydrogen atmosphere (from a balloon to 50 psi) at room temperature until the starting material is consumed.
-
-
Q3: How can I monitor the progress of the reaction?
-
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, being an aniline, is typically more polar than the starting nitro compound and will have a lower Rf value. Staining with potassium permanganate or visualization under UV light can aid in identifying the spots. GC/MS is another powerful technique for monitoring the disappearance of the starting material and the appearance of the product.[1]
-
-
Q4: Are there any specific safety precautions I should take during this synthesis?
-
Yes. Catalytic hydrogenation with Pd/C and hydrogen gas poses a fire and explosion risk. The catalyst is often pyrophoric and should be handled with care, preferably wet with solvent. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Additionally, nitroaromatic compounds can be toxic.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Fluoro-1-(trifluoromethoxy)-4-nitrobenzene
This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker vessel), dissolve 2-Fluoro-1-(trifluoromethoxy)-4-nitrobenzene (1.0 eq.) in a solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% or 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of Pd). The catalyst should be added under an inert atmosphere (e.g., nitrogen or argon) as dry Pd/C can be pyrophoric.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired pressure (e.g., atmospheric pressure using a balloon, or 50 psi in a Parr apparatus) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or GC/MS until the starting material is no longer detectable.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the reduction of nitroarenes, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | 2-Fluoro-1-(trifluoromethoxy)-4-nitrobenzene | 2-Fluoro-1-(trifluoromethoxy)-4-nitrobenzene | 2-Fluoro-1-(trifluoromethoxy)-4-nitrobenzene |
| Reducing Agent | H₂ gas with Pd/C catalyst | Fe powder / NH₄Cl | SnCl₂·2H₂O |
| Solvent | Ethanol or Ethyl Acetate | Ethanol / Water | Ethyl Acetate |
| Temperature | Room Temperature | 70-80 °C | Room Temperature |
| Pressure | 1-4 atm (balloon or Parr shaker) | Atmospheric | Atmospheric |
| Typical Yield | >90% (optimized) | Variable, often >80% | Variable, often >85% |
| Reference | General knowledge, similar to[1] | Adapted from[3] | General knowledge |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the aniline synthesis.
References
Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethoxy)aniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 3-Fluoro-4-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, positional isomers, and byproducts from side reactions. If the synthesis involves the reduction of a nitro group, corresponding nitro-aromatic compounds may be present. Positional isomers of trifluoromethoxy aniline have been identified as potential impurities in similar compounds.[1]
Q2: My crude product is a dark-colored liquid. How can I remove the color?
A2: Color impurities are common in aniline synthesis. For distillation, they are often non-volatile and will remain in the distillation flask. If using column chromatography, they may stick to the silica gel at the baseline. For solid derivatives, an activated carbon treatment during recrystallization can be effective, but should be used judiciously as it can adsorb the desired product and reduce yield.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended. Gas Chromatography (GC) is excellent for separating and quantifying volatile impurities, including positional isomers.[1] Thin-Layer Chromatography (TLC) is a quick method for qualitative assessment during purification. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[2][3]
Q4: The compound is a liquid at room temperature. Can I still use recrystallization?
A4: While the pure compound is a liquid, crude products can sometimes be solids or semi-solids due to impurities.[4] In such cases, recrystallization can be an effective initial purification step. Alternatively, the aniline can be converted to a solid salt derivative (e.g., hydrochloride), which can then be purified by recrystallization and subsequently neutralized to recover the pure liquid aniline.
Purification & Troubleshooting Guides
Vacuum Distillation
Distillation is a primary method for purifying liquids, separating compounds based on differences in boiling points. Since anilines can be sensitive to high temperatures, vacuum distillation is strongly recommended to lower the boiling point and prevent decomposition.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Bumping / Uneven Boiling | - Insufficient agitation.- Superheating of the liquid. | - Add a new, appropriately sized magnetic stir bar and ensure vigorous stirring.- Use a capillary bubbler to introduce a fine stream of inert gas (e.g., Nitrogen, Argon). |
| Product Decomposition (Darkening in Pot) | - Distillation temperature is too high.- Presence of oxygen or acidic impurities. | - Increase the vacuum (lower the pressure) to further reduce the boiling point.- Ensure the system is leak-free and under an inert atmosphere.- Consider a pre-distillation wash with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities. |
| Poor Separation of Impurities | - Boiling points of product and impurity are too close.- Inefficient distillation column. | - Use a fractionating column (e.g., Vigreux or packed column) between the flask and the condenser to increase theoretical plates.- Perform the distillation slowly to allow for proper equilibration. |
| No Product Distilling Over | - Vacuum is not low enough.- Temperature is too low.- Blockage in the system. | - Check all joints for leaks and ensure the vacuum pump is functioning correctly.- Gradually and carefully increase the heat bath temperature.- Check that the condenser and receiving flask are not blocked. |
Flash Column Chromatography
Flash chromatography is a highly effective technique for separating compounds with different polarities by passing them through a solid stationary phase (e.g., silica gel) with a liquid mobile phase.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Bands) | - Improper solvent system (eluent).- Column was overloaded with crude material.- Column was packed poorly (cracks/channels). | - Develop a better solvent system using TLC. Aim for a product Rf of ~0.3. Common systems for anilines include Hexanes/Ethyl Acetate or Hexanes/Dichloromethane.[5]- Use a larger column or reduce the amount of crude product.- Repack the column carefully, ensuring a level and uniform bed. |
| "Tailing" of the Product Spot/Band | - Compound is too polar for the solvent system.- Compound is interacting strongly with acidic silica gel. | - Gradually increase the polarity of the eluent.- Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to neutralize the silica surface and improve the peak shape. |
| Product is Stuck on the Column | - Eluent is not polar enough.- Compound may have decomposed on the silica. | - Drastically increase the eluent polarity (e.g., switch to 100% Ethyl Acetate, then add Methanol if necessary).- Aniline derivatives can be susceptible to oxidation on silica. Work quickly and consider using deactivated (neutral) silica gel. |
| Cracked or Dry Column Bed | - The top of the silica bed was allowed to run dry. | - This is often irreversible and requires repacking the column. Always keep the silica head wet with the eluent. |
Recrystallization
This technique is applicable if the crude product is a solid or if a solid derivative is being purified. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Product separates as a liquid) | - Solution is supersaturated above the compound's melting point.- Cooling the solution too quickly. | - Reheat the solution to dissolve the oil. Add more of the primary solvent to reduce saturation.[2]- Allow the flask to cool slowly and undisturbed to room temperature before moving to an ice bath. Insulating the flask can help.[2] |
| No Crystals Form Upon Cooling | - Too much solvent was used.- Solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration and attempt to cool again.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[6]- Add a "seed crystal" of the pure compound to initiate crystallization.[6] |
| Poor Yield of Crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored or Impure | - Impurities co-precipitated with the product.- Insoluble impurities were not removed. | - Perform a second recrystallization.- If the solution was colored, consider adding a small amount of activated carbon to the hot solution before filtration (note: this may reduce yield).- If impurities are insoluble in the hot solvent, perform a hot filtration step before allowing the solution to cool. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Add a magnetic stir bar to the distillation flask.
-
Charging: Charge the crude this compound into the distillation flask, not exceeding half its volume.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum source to evacuate the system.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.
-
Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature (the boiling point at that pressure). Discard any initial low-boiling fractions (forerun).
-
Completion: Once the desired fraction is collected, stop heating and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure.
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Using TLC, determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system as a slurry ("wet packing"). Ensure the silica bed is level and free of air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions.
-
Monitoring: Monitor the fractions being eluted using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflows and Logic Diagrams
Below are diagrams illustrating the purification workflow and troubleshooting logic.
Caption: General purification workflow for crude product.
Caption: Troubleshooting logic for "oiling out" in recrystallization.
Caption: Troubleshooting logic for poor column chromatography separation.
References
optimizing reaction conditions for N-alkylation of 3-Fluoro-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the N-alkylation of 3-Fluoro-4-(trifluoromethoxy)aniline. The information is designed to address common experimental challenges and optimize reaction outcomes.
Troubleshooting Guide
Low to No Product Formation
Low or no yield of the desired N-alkylated product is a common issue, primarily due to the reduced nucleophilicity of the starting aniline. The electron-withdrawing effects of the fluorine and trifluoromethoxy groups significantly deactivate the amine.
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution |
| Insufficient Reactivity of Aniline | The starting aniline is electron-deficient, making it a poor nucleophile.[1][2] Consider using more forcing reaction conditions, such as higher temperatures and longer reaction times.[1][3] |
| Poor Leaving Group on Alkylating Agent | The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1] |
| Inappropriate Base | A strong, non-nucleophilic base is often required to deprotonate the aniline or the resulting ammonium salt.[2][4] Consider switching to stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2][5] |
| Suboptimal Solvent Choice | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help to solvate the base and increase the nucleophilicity of the aniline.[1][4][5] |
| Catalyst Inactivity (if applicable) | For catalyzed reactions, ensure the catalyst is active and not poisoned. Use of a well-defined precatalyst can lead to more reproducible results.[2] |
| Presence of Water | Trace amounts of water can quench the base and interfere with the reaction. Ensure all reagents and solvents are anhydrous.[3] |
Formation of Side Products
The primary side reaction in the N-alkylation of anilines is over-alkylation, leading to the formation of the tertiary amine.[1][6] C-alkylation at the ortho or para positions of the aniline ring can also occur, particularly at elevated temperatures.[6]
Strategies to Minimize Side Products:
| Side Product | Prevention Strategy |
| Di-alkylation (Tertiary Amine) | Use a stoichiometric excess of the aniline relative to the alkylating agent.[1][6] Lowering the reaction temperature may also favor mono-alkylation.[1][6] |
| C-Alkylation | Employ milder reaction conditions, including lower temperatures.[6] The choice of solvent can also influence the extent of C-alkylation. |
| Quaternary Ammonium Salt | This is a result of excessive over-alkylation. Use a significant excess of the aniline and carefully control the stoichiometry of the alkylating agent.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound so challenging?
A1: The primary challenge stems from the electronic properties of the substrate. The fluorine atom and the trifluoromethoxy group are both strongly electron-withdrawing.[2] These groups decrease the electron density on the nitrogen atom, reducing its nucleophilicity and making it less reactive towards electrophiles like alkyl halides.[1][2]
Q2: What are the recommended starting conditions for a trial reaction?
A2: A good starting point would be to use 1.0 equivalent of this compound with 1.1-1.2 equivalents of a reactive alkylating agent (e.g., an alkyl iodide or bromide). A common choice for the base would be 2.0-3.0 equivalents of potassium carbonate in an anhydrous polar aprotic solvent like DMF or acetonitrile. The reaction can be initially run at an elevated temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.[4][5]
Q3: How can I improve the selectivity for the mono-alkylated product?
A3: To favor mono-alkylation, it is crucial to control the stoichiometry. Using an excess of the aniline compared to the alkylating agent will increase the probability of the alkylating agent reacting with the primary amine rather than the more nucleophilic secondary amine product.[1][6] Additionally, running the reaction at a lower temperature can sometimes improve selectivity.[1][6]
Q4: Are there alternative methods to direct N-alkylation with alkyl halides?
A4: Yes, several alternative methods can be more effective for electron-deficient anilines:
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Reductive Amination: This involves reacting the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated product. This method offers excellent control over mono-alkylation.[1][7]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This method uses alcohols as alkylating agents in the presence of a transition metal catalyst. It is an environmentally friendly approach with water as the only byproduct.[8]
Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?
A5:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for tracking the consumption of the starting material and the formation of the product and any side products.[5]
-
Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. In ¹H NMR, the appearance of new signals corresponding to the alkyl group and a shift in the N-H proton signal (if present) are indicative of N-alkylation. ¹⁹F NMR can confirm the integrity of the fluorine-containing groups.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[3]
-
Experimental Protocols
Protocol 1: Classical Nucleophilic Substitution
This protocol is a general starting point for the direct N-alkylation using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous DMF (to make a 0.1-0.5 M solution).
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Add anhydrous potassium carbonate (2.0-3.0 eq). If using a less reactive alkylating agent, a stronger base like sodium hydride (1.1-1.5 eq, handle with extreme care) can be used.[5]
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Stir the suspension at room temperature for 15-30 minutes.
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Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.[5]
-
Upon completion, cool the mixture to room temperature.
-
If sodium hydride was used, carefully quench the excess with a few drops of isopropanol or water.[5]
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Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Reductive Amination
This protocol is an alternative for mono-N-alkylation using an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde or ketone (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).[7]
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.[7]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.[7]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).[7]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[7]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting decision tree for optimizing the N-alkylation reaction.
References
stability issues and storage conditions for 3-Fluoro-4-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and storage conditions for 3-Fluoro-4-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound, like many aniline derivatives, is its susceptibility to oxidation, which can be accelerated by exposure to air and light. This degradation can lead to discoloration (turning yellow or brown) and the formation of impurities.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability and purity of the compound, it is recommended to store it in a cool, dry, and dark place. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advised. The container should be tightly sealed to prevent exposure to air and moisture.[1]
Q3: My bottle of this compound has turned a yellow/brown color. Is it still usable?
A3: The discoloration indicates potential oxidation and degradation. While it might still be suitable for some applications, for experiments requiring high purity, it is crucial to assess the compound's purity before use. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the level of impurities. If significant degradation has occurred, purification may be necessary.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and should be avoided.
Q5: What are the hazardous decomposition products of this compound?
A5: Under thermal decomposition, this compound can release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
dot
Caption: Troubleshooting workflow for common issues.
Quantitative Stability Data
The following table provides representative data from a forced degradation study on a similar aniline derivative, illustrating the expected stability of this compound under various stress conditions. Note: This is illustrative data, and results for this compound may vary.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Potential Degradation Products |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | < 5% | Minor hydrolysis products |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 5 - 10% | Ring-opened or modified aniline structures |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 15 - 25% | Oxidized aniline species (e.g., nitroso, nitro compounds), polymeric materials |
| Photolytic (UV light) | 48 hours | Room Temp | 10 - 20% | Photodegradation products, including potential formation of trifluoroacetic acid and fluoride ions |
| Thermal | 7 days | 80°C | < 5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
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// Edges prep_solution -> stress_conditions; stress_conditions -> acid; stress_conditions -> base; stress_conditions -> oxidation; stress_conditions -> photolytic; stress_conditions -> thermal; acid -> neutralize; base -> neutralize; oxidation -> analyze; photolytic -> analyze; thermal -> analyze; neutralize -> analyze; analyze -> evaluate; }
References
Technical Support Center: Safe Handling of Toxic Aniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely handling toxic aniline derivatives in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with aniline derivatives?
A1: Aniline and its derivatives are toxic and can be readily absorbed through the skin, inhaled, or ingested.[1][2] They are known to cause a range of health effects, including skin and eye irritation, sensitization, and damage to the respiratory system, blood (methemoglobinemia), and central nervous system.[3][4] Some aniline derivatives are also suspected carcinogens and mutagens.[1][5]
Q2: What are the essential personal protective equipment (PPE) requirements for handling aniline derivatives?
A2: The minimum required PPE includes chemical-resistant gloves (butyl rubber, neoprene, or Viton are recommended over nitrile for prolonged use), chemical splash goggles, and a fully buttoned lab coat.[3][5] For procedures with a higher risk of splashing, a face shield and a chemical-resistant apron should also be worn.[5][6] All handling of volatile aniline derivatives should be conducted within a certified chemical fume hood.[1][2]
Q3: How should I properly store aniline derivatives?
A3: Aniline derivatives should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2] Containers should be tightly sealed, clearly labeled, and stored upright in a designated and secure area, preferably in a secondary containment tray.[3][7] They should be stored away from incompatible materials such as strong oxidizing agents and acids.[1]
Q4: What is the correct procedure for disposing of waste containing aniline derivatives?
A4: Waste containing aniline derivatives must be treated as hazardous waste and should never be disposed of down the drain or in regular trash.[3][7] All contaminated solid waste, such as gloves and paper towels, should be collected in a clearly labeled hazardous waste container.[5] Liquid waste should be collected in a compatible, sealed container.[3] Follow all institutional and local regulations for hazardous waste disposal.[7]
Troubleshooting Guides
Problem: I have spilled a small amount of an aniline derivative inside a chemical fume hood.
Solution:
-
Alert others: Inform your supervisor and colleagues in the immediate area.
-
Contain the spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[1]
-
Wear appropriate PPE: Ensure you are wearing the correct PPE, including double gloves (butyl rubber or Viton over nitrile), chemical splash goggles, and a lab coat.[3][6]
-
Clean the spill: Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[7]
-
Decontaminate the area: Wipe down the spill area with a suitable decontamination solution, followed by soap and water.[3]
-
Dispose of waste: All cleanup materials must be disposed of as hazardous waste.[7]
Problem: I have been exposed to an aniline derivative on my skin.
Solution:
-
Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[3] If the exposure is over a large area, use the emergency shower.[3]
-
Remove Contaminated Clothing: Remove any contaminated clothing while under the shower.[8]
-
Seek Medical Attention: Seek immediate medical attention after flushing.[2][3]
-
Report the Incident: Report the exposure to your supervisor and follow your institution's incident reporting procedures.
Problem: I suspect a colleague is showing signs of aniline derivative inhalation exposure (e.g., dizziness, headache, blue-tinged skin).
Solution:
-
Move to Fresh Air: Immediately move the affected person to fresh air.[3][9]
-
Call for Emergency Help: Call for emergency medical assistance immediately.[3]
-
Administer Oxygen: If breathing is difficult, administer oxygen if you are trained to do so.[9]
-
Do Not Induce Vomiting: If the substance was ingested, do not induce vomiting.[1]
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for the specific aniline derivative to the emergency responders.
Data Presentation
Table 1: Exposure Limits and Physical Properties of Aniline
| Parameter | Value | Reference |
| OSHA PEL (TWA) | 5 ppm (19 mg/m³) | [1] |
| ACGIH TLV (TWA) | 2 ppm (7.6 mg/m³) | [1] |
| Odor Threshold | 0.012 to 10 ppm | [10] |
| Vapor Pressure | 0.6 mmHg at 20°C | [8] |
Table 2: Acute Toxicity Data for Selected Aniline Derivatives
| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Reference |
| Aniline | 62-53-3 | 250 - 442 mg/kg | 820 - 1400 mg/kg | [11] |
| o-Toluidine | 95-53-4 | 670 - 900 mg/kg | 3250 mg/kg | [11] |
| m-Toluidine | 108-44-1 | 450 mg/kg | 3250 mg/kg | [11] |
| p-Toluidine | 106-49-0 | 330 - 656 mg/kg | 890 mg/kg | [11] |
| 4-Chloroaniline | 106-47-8 | 300 - 420 mg/kg | 360 mg/kg | [12] |
Experimental Protocols
Protocol 1: Small Spill Cleanup Procedure (<100 mL in a fume hood)
-
Preparation: Ensure a chemical spill kit appropriate for organic amines is readily available.[5] The kit should contain inert absorbent material, hazardous waste bags, and appropriate PPE.
-
PPE: Don two pairs of chemical-resistant gloves (e.g., butyl rubber over nitrile), chemical splash goggles, a face shield, and a chemical-resistant apron over a lab coat.[5][6]
-
Containment: Gently cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent splashing.[13]
-
Collection: Using a scoop or other non-sparking tool, carefully collect the absorbed material and place it into a labeled, sealable hazardous waste bag or container.[13]
-
Decontamination: Wipe the spill area with a cloth soaked in a decontamination solution (e.g., a mild detergent solution), followed by a clean wet cloth, and finally a dry cloth.[3]
-
Waste Disposal: Place all contaminated materials, including gloves and cleaning cloths, into the hazardous waste container.[13] Seal the container and arrange for pickup by the institution's environmental health and safety department.[7]
-
Restock: Replenish any used items in the spill kit.[13]
Mandatory Visualization
Caption: Workflow for responding to an aniline derivative spill.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. scribd.com [scribd.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sites.rowan.edu [sites.rowan.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Functionalization
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of anilines, a critical process in the synthesis of a vast array of pharmaceuticals and materials.
Frequently Asked Questions (FAQs)
Q1: My aniline functionalization reaction has a low conversion rate. What are the primary factors I should investigate?
A1: Low conversion rates in aniline functionalization reactions can often be attributed to a few key factors. The inherent reactivity of the aniline substrate is paramount; electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging.[1] Reaction conditions, including the choice of catalyst, solvent, base, and temperature, play a critical role and must be optimized for your specific substrate and desired transformation. Additionally, the purity of your reagents and the exclusion of air and moisture are crucial, as anilines are prone to oxidation and many catalysts are sensitive to impurities.[2][3]
Q2: I am observing a significant amount of starting material, even after extended reaction times. What steps can I take to drive the reaction to completion?
A2: Unreacted starting material is a common issue, particularly with less reactive anilines. To address this, consider the following:
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Increase Reaction Temperature: Many functionalization reactions benefit from elevated temperatures to overcome the activation energy. However, be mindful of potential side reactions or decomposition at excessively high temperatures.
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Screen Catalysts and Ligands: For cross-coupling reactions, the choice of palladium catalyst and phosphine ligand is critical.[1] Sterically hindered and electron-rich ligands often improve catalytic activity.
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Optimize the Base: The strength and type of base can significantly impact the reaction rate. A stronger base may be required for less reactive anilines.
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Increase Reagent Concentration: In some cases, increasing the concentration of the limiting reagent can help drive the equilibrium towards the product.
Q3: My purified product is a dark oil or solid. What is the cause of this discoloration and how can I prevent it?
A3: Aniline and its derivatives are susceptible to air oxidation, which leads to the formation of highly colored impurities and polymeric byproducts.[2][3] This is often exacerbated by exposure to light and heat. To mitigate this:
-
Work under an inert atmosphere: Performing reactions and workups under nitrogen or argon can significantly reduce oxidation.[2]
-
Use purified aniline: Freshly distill or purify your aniline starting material before use to remove any existing colored impurities.
-
Purification techniques: During workup, an acidic wash can help remove unreacted aniline.[2] Treatment with activated carbon during recrystallization can also effectively remove colored impurities.[2]
Q4: How do I prevent polysubstitution in electrophilic aromatic substitution reactions of aniline?
A4: The strong activating nature of the amino group makes aniline highly reactive towards electrophilic aromatic substitution, often leading to multiple substitutions.[4][5] To achieve mono-substitution, the reactivity of the amino group must be attenuated. This is typically done by protecting the amino group as an amide, for example, by reacting the aniline with acetic anhydride to form acetanilide.[4][5] The less activating acetamido group directs mono-substitution (primarily at the para position), and the protecting group can be subsequently removed by hydrolysis to yield the mono-substituted aniline.[4]
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination of Anilines
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. However, low yields can be encountered, especially with challenging substrates.
Problem: Low or no yield in the Buchwald-Hartwig amination of an aryl halide with an aniline.
Troubleshooting Workflow:
References
scale-up challenges for the production of 3-Fluoro-4-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-Fluoro-4-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most common industrial synthesis involves a multi-step process, typically starting with a substituted nitrobenzene. A representative route includes:
-
Nitration: Introduction of a nitro group onto a fluorinated aromatic precursor.
-
Trifluoromethoxylation: Introduction of the -OCF3 group, which can be a challenging step.
-
Reduction: Reduction of the nitro group to an aniline.
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: Key safety concerns include:
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Exothermic Reactions: Nitration is a highly exothermic reaction that can lead to thermal runaway if not properly controlled.[1][2]
-
Catalyst Handling: Catalytic hydrogenation for the reduction step often uses pyrophoric catalysts like Palladium on carbon (Pd/C), which can ignite if exposed to air while dry.[3][4]
-
Hazardous Reagents: The synthesis may involve corrosive acids (e.g., sulfuric and nitric acid) and potentially toxic or unstable trifluoromethoxylating agents.[5]
-
Hydrogen Gas: The use of hydrogen gas in the reduction step presents flammability and explosion hazards.[3][4]
Q3: How can I improve the purity of my final product during scale-up?
A3: Purification at a larger scale can be challenging. Common methods include:
-
Distillation: Vacuum distillation is often effective for separating the product from non-volatile impurities.
-
Crystallization: If the product is a solid or can be converted to a solid salt, crystallization can be a highly effective purification method.
-
Chromatography: While less common for large-scale production due to cost, column chromatography can be used for high-purity requirements.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion in nitration step | Insufficient acid concentration or low reaction temperature. | Optimize the mixed acid ratio and monitor the temperature to ensure it is within the optimal range. |
| Poor yield in trifluoromethoxylation | Instability of the trifluoromethoxylating reagent or side reactions. | Ensure the quality of the reagent and explore alternative, more stable reagents. Optimize reaction conditions to minimize byproduct formation.[5] |
| Incomplete reduction of the nitro group | Inactive catalyst or insufficient hydrogen pressure. | Use a fresh, high-quality catalyst and ensure adequate hydrogen pressure and agitation for good mass transfer.[6][7] |
| Product loss during workup | Emulsion formation during extraction or product solubility in the aqueous phase. | Use a different solvent system for extraction or employ a brine wash to break emulsions. |
Impurity Profile Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of over-nitrated byproducts | Reaction temperature is too high during nitration. | Maintain strict temperature control during the addition of the nitrating agent.[1] |
| Dehalogenation byproducts | Harsh reduction conditions. | Use a more selective catalyst or milder reduction conditions (lower temperature and pressure).[8] |
| Colored impurities in the final product | Oxidation of the aniline product.[9] | Store the final product under an inert atmosphere and protect it from light. Consider a final purification step like carbon treatment and recrystallization. |
| Residual starting materials | Incomplete reaction in one of the steps. | Monitor each reaction step to completion using appropriate analytical techniques (e.g., HPLC, GC) before proceeding to the next step. |
Data Presentation
Table 1: Illustrative Yield and Purity at Different Production Scales
| Scale | Typical Yield (%) | Purity (by HPLC, %) | Key Challenge |
| Lab (10 g) | 75-85 | >99 | Reagent handling |
| Pilot (1 kg) | 65-75 | 98-99 | Heat management |
| Production (100 kg) | 60-70 | >98 | Consistent quality |
Table 2: Illustrative Optimized Reaction Conditions for Key Steps
| Step | Parameter | Optimized Value |
| Nitration | Temperature | 0-10 °C |
| Reaction Time | 2-4 hours | |
| Trifluoromethoxylation | Reagent | (Illustrative) Togni's Reagent |
| Temperature | 60-80 °C | |
| Reduction | Catalyst | 5% Pd/C |
| Hydrogen Pressure | 50-100 psi | |
| Temperature | 25-40 °C |
Experimental Protocols
1. Nitration of a Fluorinated Precursor (Illustrative)
-
To a jacketed reactor, add the fluorinated starting material and a suitable solvent.
-
Cool the reactor to 0-5 °C.
-
Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid, maintaining the internal temperature below 10 °C.[1]
-
After the addition is complete, stir the reaction mixture at 5-10 °C for 2-3 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, quench the reaction by slowly adding the mixture to ice water.
-
Extract the product with a suitable organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
2. Catalytic Hydrogenation for Nitro Group Reduction
-
Charge the nitro-intermediate and a suitable solvent (e.g., methanol, ethanol) to a hydrogenation reactor.
-
Carefully add the Pd/C catalyst under an inert atmosphere.[4]
-
Seal the reactor and purge with nitrogen several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor hydrogen uptake to determine the reaction progress.
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the catalyst through a pad of celite. Ensure the catalyst remains wet to prevent ignition.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline.
Visualizations
Caption: Troubleshooting workflow for production issues.
Caption: General experimental workflow for synthesis.
References
- 1. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.wisc.edu [chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 7. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 8. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with Fluorinated Aromatic Compounds
This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals working with potentially exothermic reactions involving fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What makes fluorination reactions of aromatic compounds potentially hazardous?
A1: The high electronegativity of fluorine and the strength of the C-F bond can make fluorination reactions highly exothermic.[1] Nucleophilic aromatic substitution (SNAr) reactions on electron-poor aromatic rings, a common method for introducing fluorine, can proceed very rapidly, releasing a significant amount of heat.[2][3][4][5] If this heat is not managed effectively, it can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[6]
Q2: How can I predict the potential exothermicity of my fluorination reaction before running it?
A2: Reaction calorimetry is the most reliable method to quantify the heat released during a chemical reaction.[7][8][9] Techniques like Heat Flow Calorimetry can provide crucial data for safe process development, including reaction enthalpy and adiabatic temperature rise.[7][8] This data is essential for assessing thermal risk and designing appropriate control measures, especially during scale-up.[6] For new reactions, it is advisable to start on a very small scale and carefully monitor the temperature.
Q3: Which fluorinating agents are considered safer to handle?
A3: While highly reactive reagents like elemental fluorine (F₂) exist, modern electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are generally safer alternatives.[10][11] These crystalline solids are easier to handle and have enhanced thermal stability.[12] For nucleophilic fluorinations, while anhydrous fluoride sources can be aggressive, their reactivity can be moderated by careful choice of counter-ion and solvent.[13]
Q4: What are the key process parameters to control during an exothermic fluorination reaction?
A4: The most critical parameters to control are:
-
Temperature: Maintain the desired reaction temperature through efficient cooling.
-
Reagent Addition Rate: Use a semi-batch approach where one reagent is added slowly to control the rate of heat generation.[6][7] This is often the most effective way to manage the reaction's pace.
-
Stirring/Mixing: Ensure efficient agitation to prevent localized hot spots and ensure even heat distribution.
-
Solvent Choice: Select a solvent with a suitable boiling point and heat capacity to help absorb the heat of reaction. High-boiling polar aprotic solvents are often used for SNAr reactions.[4][14]
Q5: What should I do if I suspect a runaway reaction is occurring?
A5: In case of a suspected runaway reaction (i.e., a rapid, uncontrolled increase in temperature and pressure), immediately execute your pre-planned emergency procedure. This typically involves:
-
Stopping all reagent addition.
-
Applying maximum cooling.
-
If necessary, quenching the reaction by adding a pre-determined quenching agent to stop the reaction.[15][16][17] The quenching procedure should be established during process development.
-
Alerting personnel and evacuating the area if the situation cannot be controlled.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Rapid, uncontrolled temperature rise | Reagent addition rate is too high. | Immediately stop reagent addition. Apply emergency cooling. For future runs, reduce the addition rate and consider diluting the reagent.[6][18] |
| Inefficient heat removal. | Ensure the cooling system is functioning correctly and is appropriately sized for the reaction scale. Improve stirring to enhance heat transfer to the reactor walls.[7] | |
| Reaction does not initiate, followed by a sudden, violent reaction | Accumulation of unreacted reagent. | This is a very dangerous situation. Reduce the initial reaction temperature to slow down the rate. Ensure a small amount of reaction has initiated before proceeding with the bulk of the addition. Use in-situ monitoring techniques if available.[7] |
| Pressure buildup in the reactor | Evolution of gaseous byproducts or solvent boiling. | Ensure the reactor is properly vented through a condenser and bubbler system. Select a solvent with a higher boiling point. |
| Low yield or formation of side products | Localized "hot spots" due to poor mixing. | Increase the stirring rate and ensure the impeller design is appropriate for the reactor geometry. Consider a different reactor design with a higher surface-area-to-volume ratio.[18] |
| Reaction temperature is too high. | Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to degradation or side reactions. |
Data Presentation
Table 1: Comparison of Common Fluorinating Agents
| Agent Type | Example Agent | Formula | Key Characteristics | Safety Considerations |
| Electrophilic | Selectfluor® | C₁₂H₂₀BF₄F₂N₂ | Crystalline solid, site-selective, operates under mild conditions.[10][12] | Thermally stable, but a strong oxidizer. Handle with care. |
| Electrophilic | N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₄S₂ | Crystalline solid, versatile for various fluorinations.[11] | Stable solid, handle in a well-ventilated fume hood.[19] |
| Nucleophilic | Potassium Fluoride | KF | Common, inexpensive fluoride source. Requires high temperatures and polar aprotic solvents. | Corrosive and can generate HF if acidified.[19] |
| Nucleophilic | Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | Highly reactive, soluble in organic solvents, allows for lower reaction temperatures.[13] | Anhydrous form is aggressive; moisture-sensitive. |
| Deoxofluorination | DAST | (C₂H₅)₂NSF₃ | Converts alcohols and carbonyls to fluorinated compounds. | Can be unstable at higher temperatures; handle with caution.[19] |
Experimental Protocols
Protocol: General Procedure for a Controlled Nucleophilic Aromatic Substitution (SNAr) Fluorination
This protocol outlines a general method for performing an SNAr reaction with controlled addition to manage the exotherm. Note: All specific parameters (temperatures, concentrations, addition rates) must be determined for each specific reaction, preferably with calorimetric data.[7]
1. Pre-Reaction Setup & Safety Assessment:
-
Conduct a thorough literature search and risk assessment for the specific reagents and reaction.
-
Ensure all necessary personal protective equipment (PPE) is worn, including safety glasses, flame-resistant lab coat, and appropriate gloves.[15]
-
The reaction must be performed in a well-ventilated fume hood.[15]
-
Set up a reactor equipped with a mechanical stirrer, a temperature probe, a condenser with an inert gas inlet (e.g., Nitrogen), and an addition funnel or syringe pump for controlled reagent delivery.
-
The reactor should be placed in a cooling bath (e.g., ice-water or a cryostat) capable of handling the expected heat load.
2. Reagent Preparation:
-
Charge the reactor with the fluorinated aromatic substrate and a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF, or sulfolane).
-
Prepare a solution of the nucleophile in a suitable solvent in the addition funnel or syringe.
3. Reaction Execution:
-
Begin stirring and bring the reactor contents to the desired initial temperature.
-
Start adding the nucleophile solution dropwise or via syringe pump at a pre-determined rate.
-
Crucially, monitor the internal reaction temperature continuously. The addition rate should be adjusted to maintain the temperature within a safe, defined range (e.g., ± 2 °C of the setpoint).
-
If the temperature rises above the defined limit, immediately stop the addition and allow the cooling system to bring it back down before resuming at a slower rate.
4. Reaction Quenching and Workup:
-
Once the addition is complete and the reaction is deemed finished (by TLC, LC-MS, etc.), cool the reaction mixture.
-
Slowly and carefully add a pre-determined quenching agent (e.g., water, isopropanol, or a buffered aqueous solution) while monitoring the temperature to neutralize any remaining reactive species.[16][17] The quenching of highly reactive mixtures should be done at low temperatures (e.g., 0 °C).[15]
-
Proceed with the standard aqueous workup and purification procedures.
Visualizations
Experimental Workflow for Safe Exothermic Reaction
Caption: Workflow for managing a potentially exothermic fluorination reaction.
Troubleshooting Decision Tree for Thermal Events
Caption: Decision tree for responding to an unexpected temperature increase.
Relationship Between Key Reaction Parameters
Caption: Factors influencing heat generation and removal in a reaction.
References
- 1. quora.com [quora.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. icheme.org [icheme.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. ehs.uci.edu [ehs.uci.edu]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 19. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethoxy)aniline
Welcome to the technical support center for the purification of 3-Fluoro-4-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound can result in several types of impurities, including:
-
Positional Isomers: Isomers such as 2-Fluoro-4-(trifluoromethoxy)aniline and 4-Fluoro-3-(trifluoromethoxy)aniline can form depending on the synthetic route.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Byproducts of the Reaction: These can include products from side reactions or incomplete reactions. For instance, in syntheses involving the reduction of a nitro group, corresponding nitro-aromatic precursors may remain.
-
Oxidation/Polymerization Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials, often appearing as a dark oil or tar-like substance.[1][2]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[3] This helps to prevent oxidation, which can cause the compound to darken in color.[1]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A certificate of analysis for a similar compound, 4-Fluoro-3-(trifluoromethoxy)aniline, shows a purity of 97.11% as determined by HPLC.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile impurities, including positional isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help in identifying and quantifying impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a purification process and getting a qualitative assessment of purity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Problem 1: Product is a Dark Oil or Solid
| Possible Cause | Troubleshooting Steps |
| Oxidation of the aniline | Run the reaction and subsequent purification steps under an inert atmosphere (nitrogen or argon) to minimize air exposure.[1] |
| Presence of colored byproducts | Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[2] |
| Formation of polymeric materials | Ensure that the reaction temperature is well-controlled, as excessive heat can promote polymerization. |
Problem 2: Difficulty in Separating Positional Isomers
| Possible Cause | Troubleshooting Steps |
| Similar physical properties of isomers | Utilize high-resolution purification techniques such as High-Performance Liquid Chromatography (HPLC) or flash column chromatography with an optimized solvent system. For related compounds, solvent systems like hexanes:ethyl acetate or hexanes:dichloromethane have been effective.[5] |
| Co-elution in chromatography | Adjust the polarity of the eluent, or consider using a different stationary phase for chromatography. |
Problem 3: Low Recovery of Purified Product
| Possible Cause | Troubleshooting Steps |
| Loss of product during workup | Ensure that all extraction and washing steps are performed carefully to avoid loss of the organic layer. Back-extraction of the aqueous layers may help to recover dissolved product. |
| Product remains in the mother liquor after crystallization | Optimize the crystallization solvent and temperature. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. Ensure the solution is sufficiently cooled to maximize precipitation. |
| Decomposition during purification | Avoid excessive heat and exposure to strong acids or bases during purification, as these can lead to degradation of the product. |
Data Presentation
The following table summarizes quantitative data related to the analysis of impurities in similar trifluoromethoxyanilines.
| Analytical Method | Compound/Impurity | Retention Time (min) | Purity/Detection Limit | Reference |
| GC | 2-(Trifluoromethoxy)aniline (2-TFMA) | 10.8 | - | [6] |
| GC | 3-(Trifluoromethoxy)aniline (3-TFMA) | 14.6 | - | [6] |
| GC | 4-(Trifluoromethoxy)aniline (4-TFMA) | 14.9 | - | [6] |
| GC | 2-Nitro-trifluoromethoxybenzene | 20.6 | - | [6] |
| GC | 3-Nitro-trifluoromethoxybenzene | 19.0 | - | [6] |
| GC | 4-Nitro-trifluoromethoxybenzene | 19.8 | - | [6] |
| HPLC | 4-Fluoro-3-(trifluoromethoxy)aniline | - | 97.11% | [4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on methods used for purifying similar ortho-trifluoromethoxylated aniline derivatives and can be adapted for this compound.[5]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate) or a gradient of dichloromethane in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This is a general protocol for the recrystallization of substituted anilines and can be optimized for this compound.[7]
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol/water, toluene, or heptane)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.leyan.com [file.leyan.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: One-Pot Synthesis with 3-Fluoro-4-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for one-pot synthesis strategies involving 3-Fluoro-4-(trifluoromethoxy)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during one-pot syntheses using this compound.
Issue 1: Low or No Product Yield in One-Pot Quinoline Synthesis
Question: I am attempting a one-pot synthesis of a quinoline derivative from this compound and a carbonyl compound, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?
Answer: Low or no yield in one-pot quinoline syntheses, such as the Friedländer annulation, can stem from several factors, particularly when using an electronically deactivated aniline like this compound.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Activity | The electron-withdrawing trifluoromethoxy and fluoro groups decrease the nucleophilicity of the aniline, potentially requiring a stronger catalyst. Consider screening alternative Lewis or Brønsted acid catalysts (e.g., Sc(OTf)₃, p-TsOH). |
| Inappropriate Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy. Incrementally increase the reaction temperature in 10-20 °C intervals. |
| Incorrect Solvent | The choice of solvent is critical. High-boiling point polar aprotic solvents like DMF or DMSO can be effective. Solvent-free conditions with microwave irradiation have also been reported to improve yields in similar reactions. |
| Side Reactions | Polymerization of the carbonyl compound or self-condensation can compete with the desired reaction. Ensure slow addition of the carbonyl compound to the reaction mixture. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low quinoline yield.
Issue 2: Formation of Multiple Products in Multi-Component Reactions (MCRs)
Question: In a one-pot, multi-component reaction to synthesize a heterocyclic compound using this compound, I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?
Answer: The formation of multiple products is a common challenge in MCRs. The reactivity of the starting materials and the reaction conditions play a crucial role in directing the reaction towards the desired product.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Competitive Reaction Pathways | The different components may react with each other in various undesired combinations. Adjusting the order of addition of the reactants can sometimes favor the desired reaction pathway. |
| Reaction Conditions Favoring Side Products | The temperature, solvent, and catalyst can influence the reaction outcome. A systematic optimization of these parameters is recommended. For instance, lower temperatures may increase selectivity. |
| Instability of Intermediates | Key intermediates in the MCR might be unstable and undergo decomposition or side reactions. In-situ monitoring of the reaction using techniques like NMR or IR spectroscopy can provide insights into the reaction progress and the formation of intermediates. |
| Purity of Starting Materials | Impurities in the starting materials can lead to the formation of byproducts. Ensure the purity of this compound and other reactants before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for catalyst selection in one-pot reactions with this compound?
A1: Due to the electron-withdrawing nature of the fluoro and trifluoromethoxy groups, this compound is a relatively weak nucleophile. Therefore, reactions often require the use of a catalyst to promote the desired transformation. Lewis acids such as Sc(OTf)₃, InCl₃, or FeCl₃, and Brønsted acids like p-toluenesulfonic acid (p-TsOH) are commonly employed to activate the other reaction partners towards nucleophilic attack by the aniline. The choice of catalyst should be optimized for each specific reaction.
Q2: How can I monitor the progress of a one-pot reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. ¹⁹F NMR spectroscopy can also be a powerful tool to track the transformation of the fluorine-containing starting material.
Q3: What are some common purification challenges for products derived from this compound?
A3: Products containing the trifluoromethoxy group can sometimes be challenging to purify due to their lipophilicity and potential volatility. Column chromatography on silica gel is a standard method. It is advisable to use a gradient elution system to effectively separate the product from unreacted starting materials and byproducts. In some cases, recrystallization from a suitable solvent system can also be an effective purification technique.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Substituted Quinoline via a Modified Friedländer Annulation
This protocol describes a general procedure for the one-pot synthesis of a quinoline derivative from this compound and a β-ketoester.
Methodology:
-
To a stirred solution of this compound (1.0 mmol) in a suitable solvent (e.g., diphenyl ether, 5 mL) in a microwave-safe reaction vessel, add the β-ketoester (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 150 °C for 30 minutes.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Experimental Workflow Diagram:
Caption: Workflow for one-pot quinoline synthesis.
Protocol 2: One-Pot, Three-Component Synthesis of a Substituted Pyrazole
This protocol outlines a general procedure for the synthesis of a 1-aryl-3-trifluoromethylpyrazole derivative.[1]
Methodology:
-
To a solution of the corresponding hydrazonoyl halide (1.0 mmol) and a suitable acetylene surrogate (e.g., 2,5-dihydroxy-1,4-dithiane, 0.55 mmol) in dry dichloromethane (10 mL), add triethylamine (10.0 mmol) dropwise.[1]
-
Stir the mixture at room temperature until the hydrazonoyl halide is consumed (monitored by TLC).
-
To this mixture, add a solution of p-toluenesulfonyl chloride (2.5 mmol) in dichloromethane (5 mL) dropwise and continue stirring for 16 hours.[1]
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired pyrazole derivative.
Quantitative Data Summary (Illustrative):
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Ethyl acetoacetate | p-TsOH | Diphenyl ether | 150 (MW) | 0.5 | 65-75 |
| Hydrazonoyl halide | Acetylene surrogate | p-TsCl / Et₃N | Dichloromethane | RT | 16 | 70-90 |
Note: The yields are hypothetical and for illustrative purposes, based on typical outcomes for similar reactions.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Fluoro-4-(trifluoromethoxy)aniline and Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spectroscopic Comparison
The electronic environment of atomic nuclei in a molecule is exquisitely sensitive to the surrounding chemical structure. NMR spectroscopy exploits this property to provide a detailed fingerprint of a molecule's atomic connectivity and spatial arrangement. In the case of substituted anilines, the chemical shifts (δ), coupling constants (J), and multiplicities of proton (¹H) and carbon-13 (¹³C) signals are diagnostic of the substituent positions on the aromatic ring.
This guide focuses on comparing the NMR data of the target compound, 3-Fluoro-4-(trifluoromethoxy)aniline, with the following readily available alternatives:
-
4-Fluoro-3-(trifluoromethyl)aniline: An isomer with a trifluoromethyl group instead of a trifluoromethoxy group.
-
4-(Trifluoromethoxy)aniline: An analog lacking the fluorine substituent at the 3-position.
-
2-Fluoro-4-(trifluoromethyl)aniline: A positional isomer with a different substitution pattern.
By examining the NMR data of these related structures, researchers can infer the expected spectral features of this compound and effectively differentiate it from its isomers.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the reported ¹H and ¹³C NMR data for the selected aniline derivatives. These values have been compiled from various sources and provide a basis for spectral comparison.
Table 1: ¹H NMR Data of Substituted Anilines
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration |
| This compound | CDCl₃ | Predicted Data: Aromatic protons expected in the range of 6.5-7.2 ppm, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The -NH₂ protons would likely appear as a broad singlet. |
| 4-Fluoro-3-(trifluoromethyl)aniline | CDCl₃ | 6.94 (dd, J = 8.8, 4.7 Hz, 1H), 6.82 (ddd, J = 8.8, 2.7, 1.0 Hz, 1H), 6.74 (td, J = 8.8, 2.7 Hz, 1H), 3.72 (br s, 2H, -NH₂) |
| 4-(Trifluoromethoxy)aniline | CDCl₃ | 6.98 (d, J = 8.8 Hz, 2H), 6.58 (d, J = 8.8 Hz, 2H), 3.59 (br s, 2H, -NH₂)[1] |
| 2-Fluoro-4-(trifluoromethyl)aniline | CDCl₃ | 7.20-7.35 (m, 2H), 6.85 (t, J = 8.5 Hz, 1H), 3.90 (br s, 2H, -NH₂) |
Table 2: ¹³C NMR Data of Substituted Anilines
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | Predicted Data: Aromatic carbons expected in the range of 110-155 ppm. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms of the -OCF₃ group. The carbon-fluorine couplings will also be observable. |
| 4-Fluoro-3-(trifluoromethyl)aniline | CDCl₃ | 153.1 (d, J = 243.5 Hz), 141.0 (d, J = 2.1 Hz), 126.9 (q, J = 31.0 Hz), 123.5 (q, J = 272.1 Hz, -CF₃), 116.9 (d, J = 22.0 Hz), 116.0 (d, J = 8.0 Hz), 113.8 (d, J = 3.0 Hz) |
| 4-(Trifluoromethoxy)aniline | CDCl₃ | 144.9, 142.6, 123.2, 121.0 (q, J = 256.0 Hz, -OCF₃), 116.3 |
| 2-Fluoro-4-(trifluoromethyl)aniline | CDCl₃ | 151.2 (d, J = 241.0 Hz), 135.8 (d, J = 11.0 Hz), 127.0 (q, J = 32.0 Hz), 124.2 (q, J = 271.0 Hz, -CF₃), 119.5 (d, J = 4.0 Hz), 116.5 (d, J = 23.0 Hz) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of aromatic amines like this compound and its analogs.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar aromatic amines. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex splitting patterns in fluorinated aromatic compounds.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing and Analysis:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Peak Picking and Integration: The chemical shifts of the peaks are determined, and the relative integrals of the ¹H NMR signals are calculated to determine the proton ratios.
-
Analysis of Multiplicity and Coupling Constants: The splitting patterns (multiplicities) of the signals are analyzed to deduce the number of neighboring protons and to determine the J-coupling constants, which provide valuable information about the connectivity of the atoms.
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow of a typical NMR analysis, from sample preparation to the final interpretation of the spectral data.
References
Interpreting the Mass Spectrum of 3-Fluoro-4-(trifluoromethoxy)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mass spectrum of 3-Fluoro-4-(trifluoromethoxy)aniline, a compound of interest in medicinal chemistry and materials science. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices and for elucidating the structures of its metabolites or degradation products. This document presents a comparison with structurally related analogs and includes a detailed experimental protocol for its analysis by mass spectrometry.
Mass Spectral Data Comparison
The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions that provide structural information. The following table summarizes the expected key ions in the mass spectrum of this compound and compares them with those of structurally similar compounds. This comparative approach facilitates a deeper understanding of how different substituents influence fragmentation pathways.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 195.11[1] | 195 | 167 : [M - CO]⁺ or [M - F - H]⁺ 126 : [M - CF₃]⁺ 99 : [M - OCF₃ - HCN]⁺ |
| 4-Fluoroaniline | 111.12[2][3] | 111[3][4] | 84 : [M - HCN]⁺ 57 : [C₄H₅]⁺ |
| 3-Fluoroaniline | 111.12[5] | 111[5][6] | 84 : [M - HCN]⁺ 57 : [C₄H₅]⁺ |
| 4-(Trifluoromethoxy)aniline | 177.12[7] | 177[7] | 108 : [M - CF₃]⁺[7] 80 : [M - OCF₃]⁺[7] |
| 3-(Trifluoromethyl)aniline | 161.12[8] | 161[8] | 142 : [M - F]⁺[8] 114 : [M - CF₃]⁺ or [M - F - CO]⁺[8] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key steps, initiated by the removal of an electron to form the molecular ion (M⁺). The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. The primary fragmentation pathways likely involve the cleavage of the C-O bond of the trifluoromethoxy group and rearrangements of the aromatic ring.
References
- 1. This compound | C7H5F4NO | CID 19436618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Fluoroaniline [webbook.nist.gov]
- 4. 4-Fluoroaniline(371-40-4) MS [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Benzenamine, 3-fluoro- [webbook.nist.gov]
- 7. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of Fluorinated Intermediates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmaceutical intermediates can significantly enhance the metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). Consequently, the rigorous assessment of the purity of fluorinated intermediates is a critical aspect of drug development and manufacturing. This guide provides a comprehensive comparison of key analytical methods for determining the purity of these unique compounds, supported by experimental data and detailed protocols.
Workflow for Purity Assessment of Fluorinated Intermediates
The selection of an appropriate analytical method for purity assessment depends on several factors, including the properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. The following workflow provides a general guideline for the analytical process.
Caption: General workflow for the purity assessment of fluorinated intermediates.
Comparison of Key Analytical Methods
The following tables provide a comparative overview of the most common analytical techniques used for the purity assessment of fluorinated intermediates.
Table 1: Performance Comparison of Primary Purity Assessment Methods
| Parameter | ¹⁹F Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absolute quantification based on the direct proportionality between signal integral and the number of ¹⁹F nuclei.[1] | Separation based on differential partitioning between a stationary and mobile phase, with UV detection for quantification.[2] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometry for identification and quantification.[3] |
| Limit of Detection (LOD) | ~1.0 mmol/L[4] | Analyte dependent, typically in the ng/mL range.[3] | Analyte dependent, can reach pg/L levels for certain compounds.[5] |
| Limit of Quantification (LOQ) | ~1.0 mmol/L[4] | Analyte dependent, typically in the ng/mL to µg/mL range.[6] | Analyte dependent, typically in the ng/mL range.[3] |
| Accuracy | High, as it is a primary ratio method. | High, but dependent on the purity of the reference standard.[7] | High, with appropriate calibration.[8] |
| Precision (RSD) | Excellent, typically <2%.[4] | Very good, typically <5%. | Good, typically <10%.[8] |
| Sample Throughput | High, analysis times are often short (~8 min). | Moderate, typical run times are 15-30 minutes.[2] | Moderate to high, depending on the complexity of the sample. |
| Strengths | - Absolute quantification without a specific reference standard.[9] - High specificity for fluorinated compounds.[9] - Non-destructive. - Minimal sample preparation.[9] | - Excellent for separating complex mixtures and impurity profiling.[2] - High sensitivity.[2] - Widely available and well-established.[2] | - Excellent for volatile and thermally stable compounds.[10] - Provides structural information from mass spectra.[3] |
| Limitations | - Lower sensitivity compared to chromatographic methods. - Requires a soluble, stable internal standard.[1] | - Requires a specific reference standard for absolute quantification.[2] - Potential for co-elution of impurities. | - Not suitable for non-volatile or thermally labile compounds.[10] - Reactive fluorine compounds can degrade the column.[10] |
Table 2: Comparison of Ancillary Purity Assessment Methods
| Method | Parameter Measured | Typical Application | Strengths | Limitations |
| Karl Fischer Titration | Water content | Determining the amount of water, a common impurity in organic compounds. | High accuracy and precision for water determination, applicable to a wide range of samples.[11] | Can be affected by side reactions with certain compounds.[11] |
| Elemental Analysis | Elemental composition (F, C, H, N, etc.) | Verifying the empirical formula and calculating the theoretical fluorine content. | Provides fundamental information about the elemental makeup of the compound.[1] | Not suitable for identifying and quantifying individual impurities. Can be destructive.[12] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹⁹F Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of a fluorinated intermediate using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
NMR tubes.
-
Fluorinated intermediate sample.
-
High-purity internal standard (e.g., trifluoroacetic acid, 1,4-difluorobenzene).
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated intermediate and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum. Key parameters to optimize include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A typical starting point is 30 seconds.[4]
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Pulse Angle: Typically a 90° pulse.
-
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the fluorinated intermediate and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = fluorinated intermediate
-
IS = internal standard
-
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the relative purity of a fluorinated intermediate and identify impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Fluorinated intermediate sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Acid modifier (e.g., formic acid or trifluoroacetic acid, optional).
Protocol:
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated intermediate at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water).
-
-
Data Analysis:
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For absolute quantification, a calibration curve must be generated using a certified reference standard of the fluorinated intermediate.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in a fluorinated intermediate.
Instrumentation and Materials:
-
GC-MS system.
-
Appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Fluorinated intermediate sample.
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate).
Protocol:
-
GC-MS Conditions (Example):
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Karl Fischer Titration
Objective: To determine the water content in a fluorinated intermediate.
Instrumentation and Materials:
-
Karl Fischer titrator (coulometric or volumetric).
-
Karl Fischer reagent.
-
Anhydrous methanol or other suitable solvent.
-
Fluorinated intermediate sample.
Protocol:
-
Instrument Setup:
-
Prepare the titrator according to the manufacturer's instructions.
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the fluorinated intermediate and add it to the titration cell.
-
The instrument will automatically titrate the sample until the endpoint is reached.
-
-
Calculation:
-
The water content is calculated automatically by the instrument based on the amount of titrant consumed.
-
Conclusion
The purity assessment of fluorinated intermediates requires a multi-faceted analytical approach. ¹⁹F qNMR stands out as a powerful technique for absolute purity determination due to its high specificity and the fact that it does not require a specific reference standard for the analyte. HPLC is indispensable for impurity profiling and the separation of complex mixtures, while GC-MS is the method of choice for volatile impurities. Ancillary methods like Karl Fischer titration and elemental analysis provide crucial information about water content and elemental composition, respectively. By combining these techniques, researchers and drug development professionals can ensure the quality and consistency of fluorinated intermediates, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
- 1. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 3-Fluoro-4-(trifluoromethoxy)aniline and Other Aniline Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 3-Fluoro-4-(trifluoromethoxy)aniline alongside two other key aniline derivatives: 4-chloroaniline and 4-methoxyaniline. Aniline and its derivatives are foundational scaffolds in medicinal chemistry, contributing to a wide range of therapeutic agents, from antimicrobial drugs to targeted cancer therapies. The introduction of different substituents to the aniline ring dramatically influences the physicochemical properties, metabolic stability, and biological activity of the resulting compounds. This guide offers a comparative overview of these three derivatives, supported by available data and detailed experimental protocols for their evaluation, to aid researchers in selecting appropriate building blocks for drug design and development.
Physicochemical Properties
The substitution pattern on the aniline ring significantly alters key physicochemical parameters such as acidity (pKa) and lipophilicity (logP), which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 4-Chloroaniline | 4-Methoxyaniline (p-Anisidine) |
| Molecular Formula | C₇H₅F₄NO | C₆H₆ClN | C₇H₉NO |
| Molecular Weight | 195.11 g/mol [1] | 127.57 g/mol | 123.15 g/mol |
| Physical Form | Liquid[2] | Crystalline Solid | Crystalline Solid |
| Melting Point | Not Available | 67-70 °C | 56-59 °C |
| Boiling Point | Not Available | 232 °C | 240-243 °C |
| pKa | 2.73 (Predicted) | 3.88 - 4.15 | 5.34 - 5.36 |
| logP | 2.5 (Computed)[1] | 1.83 - 1.9 | 0.95 |
Biological Activity and Metabolic Stability
Note: Specific IC₅₀ values and metabolic stability data for this compound, 4-chloroaniline, and 4-methoxyaniline in a directly comparative assay were not available in the searched sources. The following sections provide the experimental protocols that would be used to generate such comparative data.
Experimental Protocols
Determination of Acid Dissociation Constant (pKa)
The pKa of a compound is a critical parameter that influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the aniline derivative in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. A common starting concentration is 1-10 mM.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator. The titrant is typically a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound like aniline.
-
Titration Process: Add the acidic titrant in small, precise increments to the sample solution while continuously monitoring the pH.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve, often as the pH at which half of the compound is protonated.
Determination of Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Dissolve the test aniline derivative in the mobile phase and inject it into the HPLC system.
-
logP Calculation: Determine the retention time of the test compound and use the calibration curve to calculate its logP value.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.
Methodology: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or other species), a NADPH-regenerating system (as a cofactor for cytochrome P450 enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test aniline derivative (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Signaling Pathway and Experimental Workflow Visualization
Aniline derivatives are prominent scaffolds for kinase inhibitors, which often target signaling pathways implicated in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target for such inhibitors.
Caption: EGFR Signaling Pathway Inhibition by Aniline Derivatives.
The following diagram illustrates a typical experimental workflow for evaluating the biological activity of aniline derivatives as potential kinase inhibitors.
Caption: Workflow for Aniline Derivative Drug Discovery.
References
assessing the biological activity of compounds derived from 3-Fluoro-4-(trifluoromethoxy)aniline
A Guide for Researchers in Drug Discovery
The fluorinated aniline derivative, 3-Fluoro-4-(trifluoromethoxy)aniline, serves as a valuable starting scaffold for the synthesis of novel compounds with potential therapeutic applications. The unique electronic properties conferred by the fluorine and trifluoromethoxy substituents make it an attractive building block in medicinal chemistry for the development of targeted therapies. This guide provides a comparative analysis of the biological activities of various compounds derived from this aniline, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity: Diaryl Urea Derivatives
A series of novel diaryl urea derivatives have been synthesized utilizing this compound. The antiproliferative activity of these compounds was evaluated against various human cancer cell lines, revealing promising candidates for further development.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative diaryl urea derivatives against selected cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) |
| Diaryl Urea Derivative 1 | A549 (Lung Carcinoma) | 2.566[1] |
| HT-29 (Colon Carcinoma) | 15.28[1] | |
| Diaryl Urea Derivative 2 | A375 (Melanoma) | 5.17 - 6.46[2] |
| HepG2 (Liver Carcinoma) | 5.17 - 6.46[2] | |
| HT-29 (Colon Carcinoma) | 5.17 - 6.46[2] | |
| Sorafenib (Reference) | A549 (Lung Carcinoma) | 2.913[1] |
| HT-29 (Colon Carcinoma) | 14.01[1] |
Potential Antimicrobial Activity
While the primary focus of research on derivatives of this compound has been on anticancer applications, the broader class of fluorinated anilines has been investigated for antimicrobial properties. For instance, various sulfonamide and pyrazole derivatives of fluorinated anilines have demonstrated activity against both Gram-positive and Gram-negative bacteria. However, specific data for compounds derived directly from this compound is limited in the current literature.
Signaling Pathways and Mechanisms of Action
BRAF/MEK/ERK Signaling Pathway in Cancer
Diaryl urea compounds, such as Sorafenib, are known multi-kinase inhibitors that often target the RAF/MEK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The structural similarity of the synthesized diaryl urea derivatives to known RAF inhibitors suggests that they may exert their anticancer effects through a similar mechanism. Specifically, they are hypothesized to inhibit BRAF kinase, a key component of this cascade.
Figure 1: Hypothesized inhibition of the BRAF/MEK/ERK signaling pathway by diaryl urea derivatives.
Experimental Protocols
Anticancer Activity Assessment (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Figure 2: Experimental workflow for the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method to assess the antimicrobial activity of the compounds.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1][3]
Figure 3: Experimental workflow for MIC determination.
BRAF Kinase Inhibition Assay
To confirm the inhibition of the BRAF kinase, a biochemical assay is performed.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF enzyme. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitory activity of the compound.
Procedure:
-
Reaction Setup: The BRAF enzyme, a specific substrate (e.g., inactive MEK1), and the test compound at various concentrations are pre-incubated in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: A detection reagent is added to stop the reaction and convert the produced ADP into a detectable signal (e.g., luminescence or fluorescence).
-
Signal Measurement: The signal is measured using a plate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Figure 4: Experimental workflow for the BRAF kinase inhibition assay.
References
- 1. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
A Head-to-Head Battle of Electron-Withdrawing Groups: Unveiling the Reactivity of Trifluoromethoxy and Trifluoromethyl Anilines
For researchers, scientists, and drug development professionals, the strategic selection of functional groups is a critical determinant of molecular properties and reactivity. Among the arsenal of electron-withdrawing groups, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties are frequently employed to modulate the characteristics of aromatic systems. This guide provides a comprehensive, data-driven comparison of the reactivity of anilines substituted with these two powerful fluorine-containing groups, offering insights to inform rational molecular design and reaction optimization.
The introduction of -OCF3 and -CF3 groups to an aniline ring profoundly influences its electronic and, consequently, its chemical behavior. These effects are critical in tuning the basicity, nucleophilicity, and performance of the aniline in a variety of chemical transformations essential for drug discovery and materials science.
Electronic Properties: A Quantitative Comparison
The electronic influence of a substituent can be quantitatively assessed using Hammett constants (σ). These parameters reveal the electron-donating or electron-withdrawing nature of a group and its effect on the reaction rate and equilibrium of a vast number of reactions.
| Substituent | Hammett Constant (σp) | Inductive Effect (σI) | Resonance Effect (σR) |
| -OCF3 | 0.35 | 0.42 | -0.07 |
| -CF3 | 0.54 | 0.45 | 0.09 |
Data compiled from various sources.
As the data indicates, both the trifluoromethoxy and trifluoromethyl groups are electron-withdrawing, as evidenced by their positive Hammett constants. However, the trifluoromethyl group exhibits a significantly stronger electron-withdrawing effect (σp = 0.54) compared to the trifluoromethoxy group (σp = 0.35). This difference is primarily attributed to their resonance effects. While both groups have a strong inductive electron-withdrawing effect, the -OCF3 group can donate electron density to the aromatic ring through resonance, which partially counteracts its inductive pull. In contrast, the -CF3 group is a purely inductive and resonance-withdrawing group.
This fundamental difference in electronic properties has a direct impact on the reactivity of the corresponding anilines.
Basicity and Nucleophilicity: A Tale of pKa Values
The basicity of an aniline, a key determinant of its nucleophilicity, is directly impacted by the electronic nature of its substituents. A lower pKa of the corresponding anilinium ion indicates a weaker base.
| Compound | pKa of Conjugate Acid (in Acetonitrile) |
| 4-Trifluoromethoxyaniline | ~3.75 (Predicted) |
| 4-Trifluoromethylaniline | 8.6 |
| Aniline | ~10.6 |
Note: A direct comparison is challenging due to the limited availability of experimental pKa values in the same solvent. The pKa for 4-trifluoromethoxyaniline is a predicted value.
The available data suggests that 4-trifluoromethylaniline is a significantly weaker base than aniline. The protonated form of 4-trifluoromethylaniline is approximately 100 times more acidic than the anilinium ion. This is a direct consequence of the potent electron-withdrawing nature of the -CF3 group, which destabilizes the positive charge on the nitrogen atom of the anilinium ion.
Reactivity in Key Organic Transformations
The differing electronic landscapes of trifluoromethoxy and trifluoromethyl anilines manifest in their performance in a range of important synthetic reactions.
Acylation Reactions
In acylation reactions, the aniline acts as a nucleophile, attacking an electrophilic acylating agent. The rate of this reaction is directly proportional to the nucleophilicity of the aniline. Given that the -CF3 group is more strongly electron-withdrawing than the -OCF3 group, it is expected that 4-trifluoromethoxyaniline would be more reactive in acylation reactions than 4-trifluoromethylaniline.
While direct comparative kinetic studies are not extensively reported, the Hammett constants and pKa data strongly support this hypothesis. Researchers can anticipate that acylation of 4-trifluoromethylaniline will require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive acylating agents) compared to its trifluoromethoxy counterpart.
Palladium-Catalyzed Cross-Coupling Reactions
Trifluoromethoxy and trifluoromethyl anilines are valuable building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. In these transformations, the electronic properties of the aniline can influence catalyst performance and reaction outcomes.
In the Buchwald-Hartwig amination , where the aniline can act as a coupling partner, its nucleophilicity and the electronic nature of the aryl halide it is coupled with are crucial. The lower nucleophilicity of both substituted anilines compared to aniline means that more active catalyst systems may be required.
For the Suzuki-Miyaura coupling , where a halo-substituted trifluoromethoxy or trifluoromethyl aniline is used, the electronic nature of the substituent can affect the oxidative addition step of the catalytic cycle. The strong electron-withdrawing nature of both groups can facilitate this step, potentially leading to faster reaction rates compared to less electron-deficient haloanilines.
Direct comparative studies on the performance of these two anilines in cross-coupling reactions are limited in the public domain. However, the choice between them may be guided by the desired electronic properties of the final product.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key reactions are provided below.
General Experimental Protocol for the Acylation of Anilines
Materials:
-
Substituted aniline (1.0 mmol)
-
Acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 mmol)
-
Base (e.g., pyridine or triethylamine, 1.2 mmol)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, 5 mL)
Procedure:
-
To a stirred solution of the substituted aniline in the anhydrous solvent, add the base at 0 °C.
-
Slowly add the acylating agent to the mixture.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
This is a general protocol and may require optimization for specific substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling of Halo-Substituted Anilines
Materials:
-
Halo-substituted aniline (e.g., 4-bromo-2-(trifluoromethoxy)aniline or 4-bromo-2-(trifluoromethyl)aniline, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 5 mL)
Procedure:
-
In a reaction vessel, combine the halo-substituted aniline, arylboronic acid, palladium catalyst, and base.
-
De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
This protocol is a general guideline and may need to be optimized for specific substrates and catalysts.
Visualizing the Electronic Effects and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the electronic effects of the substituents and a typical experimental workflow.
A Comparative Guide to the Synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline: A Traditional vs. Novel Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethoxy)aniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the fluorine and trifluoromethoxy substituents. The strategic placement of these groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of a traditional, multi-step synthetic pathway and a novel, more streamlined approach for the preparation of this key intermediate. The objective is to offer researchers a clear comparison of these methodologies, supported by experimental data drawn from analogous transformations, to aid in the selection of the most suitable route for their specific needs.
Traditional Synthetic Pathway: A Multi-Step Approach
A plausible traditional synthesis of this compound can be envisioned as a four-step sequence commencing with 1-chloro-2-fluoro-4-nitrobenzene. This linear approach relies on classical transformations, including nucleophilic aromatic substitution (SNA) to introduce the trifluoromethoxy group, followed by the reduction of the nitro functionality.
Experimental Protocol: Traditional Pathway
Step 1: Synthesis of 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene
To a solution of 1-chloro-2-fluoro-4-nitrobenzene (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), is added potassium trifluoromethoxide (KOCF3) (1.2 eq.). The reaction mixture is heated at 80-100 °C for 4-6 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent, dried, and purified by column chromatography.
Step 2: Reduction to this compound
The 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene (1.0 eq.) is dissolved in ethanol or ethyl acetate. A reducing agent such as tin(II) chloride (SnCl2) (3.0 eq.) or catalytic hydrogenation (e.g., H2, Pd/C) is employed. For the SnCl2 reduction, the mixture is heated to reflux for 2-4 hours. After cooling, the mixture is basified and the product is extracted, dried, and purified.
Novel Synthetic Pathway: OCF3 Migration Strategy
A more contemporary approach leverages a novel OCF3 migration strategy to introduce the trifluoromethoxy group ortho to an amino functionality.[1][2][3][4][5] This pathway begins with the readily available 3-fluoroaniline and employs modern trifluoromethoxylation and fluorination reagents.
Experimental Protocol: Novel Pathway
Step 1: Synthesis of N-(3-fluorophenyl)hydroxylamine
3-Fluoroaniline (1.0 eq.) is subjected to oxidation to form the corresponding N-phenylhydroxylamine. This can be achieved using various oxidizing agents, such as dimethyldioxirane (DMDO) or by reduction of the corresponding nitrosobenzene.
Step 2: O-Trifluoromethylation
The N-(3-fluorophenyl)hydroxylamine (1.0 eq.) is treated with an electrophilic trifluoromethylating reagent, such as Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a suitable base like cesium carbonate (Cs2CO3) in a solvent like chloroform.[2][4] This reaction proceeds at room temperature.
Step 3: OCF3 Migration
The resulting N-trifluoromethoxy-3-fluoroaniline intermediate undergoes a thermal rearrangement to yield this compound. This migration is typically achieved by heating the intermediate in a solvent like nitromethane at elevated temperatures (e.g., 120 °C).[2][4]
Performance Comparison
The following tables summarize the key performance indicators for both the traditional and novel synthetic pathways, based on data from analogous reactions.
Table 1: Traditional Pathway Performance
| Parameter | Value |
| Overall Yield | 60-70% (estimated) |
| Number of Steps | 2 |
| Starting Material | 1-chloro-2-fluoro-4-nitrobenzene |
| Key Reagents | KOCF3, SnCl2 or H2/Pd/C |
| Reaction Conditions | High temperatures, potentially harsh reducing agents |
| Purification | Multiple chromatographic separations |
| Safety Considerations | Use of potentially toxic tin compounds |
Table 2: Novel Pathway Performance
| Parameter | Value |
| Overall Yield | 75-85% (estimated)[2][4] |
| Number of Steps | 3 (potentially one-pot) |
| Starting Material | 3-Fluoroaniline |
| Key Reagents | Oxidizing agent, Togni's reagent II |
| Reaction Conditions | Milder conditions for key steps |
| Purification | Potentially fewer chromatographic steps |
| Safety Considerations | Togni's reagent is a stable solid but should be handled with care |
Pathway Comparison Diagram
Caption: A flowchart comparing the traditional and novel synthetic pathways.
Conclusion
The novel synthetic pathway utilizing an OCF3 migration strategy presents a compelling alternative to the traditional multi-step approach for the synthesis of this compound. While the traditional route is conceptually straightforward, it may suffer from lower overall yields and harsher reaction conditions. The novel pathway, although involving an additional step, offers the potential for higher yields under milder conditions and starts from a simpler, more readily available precursor.[1][2][3][4][5] The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and available resources. However, for the development of efficient and modern synthetic processes, the novel pathway represents a significant advancement.
References
- 1. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Method Development for 3-Fluoro-4-(trifluoromethoxy)aniline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Fluoro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring the purity and accurate quantification of this compound is critical for regulatory compliance and the quality of the final products. This document outlines a standard reversed-phase HPLC method and compares it with an alternative method utilizing a fluorinated stationary phase, supported by extrapolated experimental data based on the analysis of similar halogenated aniline compounds. Additionally, alternative analytical techniques are briefly discussed.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1017779-69-9 |
| Molecular Formula | C₇H₅F₄NO |
| Molecular Weight | 195.12 g/mol [2] |
| Appearance | Pale yellow to off-white solid or liquid[1] |
| Solubility | Soluble in most organic solvents[1] |
Recommended HPLC Methods
Reversed-phase HPLC is a robust and widely used technique for the analysis of aniline derivatives.[3] The primary challenge in the chromatography of basic compounds like anilines is often peak tailing due to interactions with silanol groups on the stationary phase.[4] The choice of column and mobile phase pH is therefore critical.
Method 1: Standard C18 Reversed-Phase HPLC
This method utilizes a conventional C18 column, a workhorse in reversed-phase chromatography, providing good retention for moderately polar to non-polar compounds.
Experimental Protocol:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A typical gradient might start at 30% B, increasing to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis:
Caption: Experimental workflow for HPLC analysis of anilines.
Method 2: Fluorinated Stationary Phase HPLC
For fluorinated compounds like this compound, a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP) can offer alternative selectivity and potentially improved peak shape.[6][7] These phases can exhibit different retention mechanisms, including dipole-dipole and π-π interactions, which can be advantageous for separating structurally similar aromatic compounds.[7][8]
Experimental Protocol:
-
HPLC System: Same as Method 1.
-
Column: PFP (Pentafluorophenyl) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Methanol
-
-
Gradient Elution: A gradient from 40% B to 90% B over 15 minutes may be suitable.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Same as Method 1.
Performance Comparison of HPLC Methods
The following table summarizes the expected performance characteristics of the two proposed HPLC methods based on typical results for similar halogenated anilines.
| Parameter | Method 1: C18 Column | Method 2: PFP Column |
| Principle | Separation based primarily on hydrophobicity.[3] | Separation based on a mix of hydrophobic, π-π, and dipole interactions.[7][8] |
| Expected Retention Time | ~ 8.5 min | ~ 9.2 min |
| Theoretical Plates | > 5000 | > 6000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Resolution (from nearest impurity) | > 2.0 | > 2.5 |
| Advantages | Widely available, robust, extensive literature support. | Enhanced selectivity for positional isomers and halogenated compounds.[7][9] Improved peak shape for basic compounds. |
| Disadvantages | Potential for peak tailing with basic analytes.[4] | Less common, may require more method development for optimization. |
Logical Relationship of Method Selection:
References
- 1. innospk.com [innospk.com]
- 2. This compound | C7H5F4NO | CID 19436618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. analytical-sales.com [analytical-sales.com]
Unveiling the Influence of Fluorine's Position on Aniline Reactivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substituent positioning on molecular reactivity is paramount. This guide provides a comprehensive comparison of the impact of fluorine substitution at the ortho, meta, and para positions of aniline on its fundamental chemical properties and reactivity in key organic transformations. The strategic placement of a fluorine atom, a common bioisostere in medicinal chemistry, can profoundly alter a molecule's electronic and steric characteristics, thereby influencing its reaction kinetics, regioselectivity, and overall synthetic utility.
This analysis is supported by experimental data on the basicity of fluoroanilines and their behavior in electrophilic aromatic substitution and amide formation reactions. Detailed experimental protocols for representative reactions are also provided to facilitate further investigation.
Basicity of Fluoroanilines: A Quantitative Comparison
The basicity of anilines, a critical factor in their nucleophilicity and reactivity, is significantly influenced by the electronic effects of substituents. The pKa of the conjugate acid (anilinium ion) is a direct measure of the amine's basicity; a lower pKa indicates a weaker base. The position of the electron-withdrawing fluorine atom on the aniline ring has a pronounced effect on the availability of the nitrogen lone pair.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.60 |
| 2-Fluoroaniline | 3.20 |
| 3-Fluoroaniline | 3.50 |
| 4-Fluoroaniline | 4.65 |
Table 1: pKa Values of Aniline and Fluoroaniline Isomers. The data clearly illustrates that fluorine substitution in the ortho and meta positions decreases the basicity of aniline due to the inductive electron-withdrawing effect of the fluorine atom. In the para position, the electron-donating resonance effect of the fluorine partially counteracts its inductive effect, resulting in a basicity similar to that of aniline.
Reactivity in Electrophilic Aromatic Substitution
The amino group of aniline is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. However, the introduction of a fluorine atom modulates this reactivity and can influence the regioselectivity of the reaction.
Qualitative Impact on Reactivity
Fluorine exhibits a dual electronic effect: it is inductively electron-withdrawing (-I) but has an electron-donating resonance effect (+R).
-
Ortho- and Para-Fluoroaniline: In these isomers, the +R effect of fluorine can partially compensate for its -I effect, particularly at the positions ortho and para to the amino group. However, the strong -I effect of fluorine generally leads to a deactivation of the ring compared to aniline.
-
Meta-Fluoroaniline: In the meta position, the resonance effect of fluorine does not directly influence the positions activated by the amino group (ortho and para to -NH2). Therefore, the deactivating inductive effect of fluorine is more pronounced, making 3-fluoroaniline generally less reactive in EAS than the other isomers and aniline itself.
Product Distribution in Nitration
The nitration of fluoroanilines provides insight into the directing effects of the fluorine substituent. Due to the harsh acidic conditions of nitration, the amino group is often protonated to form the anilinium ion, which is a meta-director and a strong deactivator. To achieve ortho and para nitration, the amino group is typically protected as an acetanilide.
| Substrate (as Acetanilide) | Ortho-Nitro Product (%) | Para-Nitro Product (%) |
| Acetanilide | 19 | 79 |
| 4-Fluoroacetanilide | 12 (nitro ortho to NHAc) | 88 (nitro ortho to F) |
Table 2: Isomer Distribution in the Nitration of Acetanilide and 4-Fluoroacetanilide. The data for 4-fluoroacetanilide indicates that nitration occurs predominantly at the position ortho to the fluorine atom and meta to the activating acetamido group. This highlights the complex interplay of directing effects.
Reactivity in Amide Formation
The nucleophilicity of the amino group is a key determinant of the rate of amide formation. The electron-withdrawing nature of the fluorine atom is expected to decrease the nucleophilicity of the aniline nitrogen, thereby slowing down the reaction rate compared to unsubstituted aniline. The magnitude of this effect will depend on the position of the fluorine atom.
Aniline ≈ 4-Fluoroaniline > 3-Fluoroaniline > 2-Fluoroaniline
This trend reflects the electron density on the nitrogen atom, which is highest for aniline and 4-fluoroaniline and lowest for 2-fluoroaniline due to the proximity of the strongly electron-withdrawing fluorine atom.
Experimental Protocols
The following are representative experimental protocols for key reactions of aniline, which can be adapted for the fluoroaniline isomers to comparatively assess their reactivity.
Protocol 1: Bromination of Aniline (to form 2,4,6-Tribromoaniline)
Materials:
-
Aniline
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (10%)
-
Distilled water
Procedure:
-
In a fume hood, dissolve aniline (1.0 g, 10.7 mmol) in glacial acetic acid (20 mL) in a 100 mL flask.
-
In a separate flask, prepare a solution of bromine (5.2 g, 32.2 mmol) in glacial acetic acid (10 mL).
-
Slowly add the bromine solution to the aniline solution with constant stirring at room temperature.
-
Continue stirring for 30 minutes after the addition is complete.
-
Pour the reaction mixture into a beaker containing 100 mL of cold water.
-
If the solution is colored, add a few drops of 10% sodium bisulfite solution to quench the excess bromine.
-
Collect the precipitated 2,4,6-tribromoaniline by vacuum filtration, wash with cold water, and dry.
Protocol 2: Nitration of Acetanilide (to form p-Nitroacetanilide)
Materials:
-
Acetanilide (prepared from aniline)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Ethanol
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid (5 mL) to acetanilide (2.0 g, 14.8 mmol) in a 50 mL flask, keeping the mixture cool in an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (3 mL) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice (50 g) in a beaker.
-
Collect the precipitated p-nitroacetanilide by vacuum filtration, wash with cold water, and recrystallize from ethanol.
Protocol 3: Amide Formation - Acetylation of Aniline (to form Acetanilide)
Materials:
-
Aniline
-
Acetic Anhydride
-
Sodium Acetate
-
Hydrochloric Acid (concentrated)
-
Distilled water
Procedure:
-
In a fume hood, dissolve aniline (5.0 g, 53.7 mmol) in a mixture of water (130 mL) and concentrated hydrochloric acid (4.5 mL).
-
In a separate flask, dissolve sodium acetate (8.2 g, 100 mmol) in water (30 mL).
-
To the aniline hydrochloride solution, add acetic anhydride (6.0 mL, 63.5 mmol) and immediately add the sodium acetate solution.
-
Stir the mixture vigorously and cool in an ice bath to induce precipitation.
-
Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.
Logical Relationships and Signaling Pathways
The influence of the fluorine atom's position on aniline's reactivity can be summarized through the interplay of inductive and resonance effects.
Comparative Docking Analysis of 3-Fluoro-4-(trifluoromethoxy)aniline Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Ligand-Protein Interactions and Methodologies
This guide provides a comparative analysis of molecular docking studies on ligands derived from or structurally related to 3-Fluoro-4-(trifluoromethoxy)aniline. The focus is on their potential as inhibitors of key proteins in cancer signaling pathways, such as B-raf and c-Met kinases. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer valuable insights for researchers in the fields of medicinal chemistry and drug discovery.
Quantitative Docking Performance
The following tables summarize the binding affinities and other relevant quantitative data from docking studies of various aniline derivatives. These values are crucial for evaluating the potential of these compounds as therapeutic agents.
| Compound/Derivative | Target Protein | Docking Score/Binding Affinity (kcal/mol) | Reference |
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinone | B-raf | Not explicitly stated, but showed high affinity | [1][3] |
| 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline (FPTA) derivatives | c-Met kinase | Not explicitly stated in the abstract | [2] |
| 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (FPPA) derivatives | c-Met kinase | Not explicitly stated in the abstract | [2] |
Note: Direct comparison of docking scores across different studies should be approached with caution due to variations in the software, scoring functions, and parameters used.
Experimental Protocols
The methodologies employed in the cited docking studies form the basis for the presented data. Understanding these protocols is essential for the replication and extension of these findings.
Molecular Docking of Fluoroaniline Derivatives against B-raf Protein[1][3]
1. Software and Target Preparation:
-
The molecular docking studies were performed using Discovery Studio 4.0.
-
The B-raf protein was the designated target for the docking analysis.
2. Ligand Preparation:
-
Fluoro substituted-anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone were synthesized and characterized.
3. Docking and Analysis:
-
The prepared ligands were docked against the B-raf protein.
-
Binding affinities were calculated to evaluate the interaction between the ligands and the protein.
-
The results indicated that the compounds exhibited a strong binding affinity towards the B-raf protein.
Docking and QSAR Studies of Aniline Derivatives against c-Met Kinase[2]
1. Ligand and Protein Selection:
-
A set of 103 compounds, including derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline (FPTA) and 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (FPPA), were selected for the study.
-
These compounds were complexed with c-Met kinase to investigate their binding conformations.
2. Docking Protocol:
-
The docking study aimed to identify the preferred active conformations and orientations of the inhibitors within the c-Met kinase binding site.
3. Quantitative Structure-Activity Relationship (QSAR) Analysis:
-
QSAR methods, including Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), were used to predict the biological activities (IC50 values) of the c-Met kinase inhibitors.
-
The best CoMSIA model incorporated steric, electrostatic, hydrophobic, and hydrogen bond-donor fields.
Visualizing the Workflow
To better illustrate the process of in silico drug discovery and development, the following diagrams outline the typical workflows.
Caption: A typical workflow for in silico drug discovery and experimental validation.
Caption: Workflow for the docking and QSAR study of c-Met kinase inhibitors.
References
Safety Operating Guide
Safe Disposal of 3-Fluoro-4-(trifluoromethoxy)aniline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 3-Fluoro-4-(trifluoromethoxy)aniline, a compound recognized for its potential hazards. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Hazard Profile and Transport Information
This compound is classified as a toxic substance.[1][2] Emergency services and waste disposal personnel must be informed of its hazardous nature. The following table summarizes its key hazard and transport information.
| Parameter | Value |
| UN Number | UN2810[1][2] |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. (this compound)[1][2] |
| Hazard Class | 6.1[1][2] |
| Packing Group | III[1][2] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or equivalent).[1] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use.[3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | Use a respirator with an organic vapor filter or a self-contained breathing apparatus in case of insufficient ventilation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Spill Management and Collection:
-
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[3][4]
-
Decontaminate the spill area with a suitable cleaning agent.
3. Container Management:
-
Keep the waste container tightly closed when not in use.[1][3]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][5]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
Emergency First Aid Procedures
In case of accidental exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Ingestion: Rinse the mouth with water.[1][4] Call a poison center or doctor if you feel unwell.[1]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Fluoro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3-Fluoro-4-(trifluoromethoxy)aniline. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed, in contact with skin, or if inhaled.
Signal Word: Danger
Hazard Statements:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles are the minimum requirement. |
| Face Shield | Wear a face shield in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Butyl, Polyvinyl alcohol (PVA), Teflon, or Viton gloves are recommended for handling aniline compounds.[1] Nitrile gloves are not recommended for prolonged contact.[2] Double-gloving is advised for enhanced protection. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if working outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
1. Designated Work Area:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
2. Preparation:
-
Before handling, review the Safety Data Sheet (SDS) for this chemical.
-
Assemble all necessary equipment and reagents.
-
Ensure all containers are properly labeled.
3. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the chemical. Use a chemical-resistant spatula or other appropriate tools for transfers.
-
Keep containers tightly closed when not in use.
4. Spills:
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all waste containing this chemical in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams, particularly incompatible materials. Halogenated and non-halogenated waste should be kept separate.
2. Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Label the waste container with "Hazardous Waste" and the full chemical name.
3. Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
